JSH-150
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZPPRQLIZLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JSH-150: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Developed through a structure-guided rational drug design approach, this compound exhibits an IC50 of 1 nM against CDK9 and demonstrates exceptional selectivity over other CDK family members and a broad panel of kinases.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the quantitative data of its analogs, comprehensive experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a crucial step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy. This compound has emerged as a promising preclinical candidate due to its potent and selective inhibition of CDK9, leading to the suppression of key anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[1][2] This document serves as a comprehensive resource on the SAR of this compound, intended to aid researchers in the further development and understanding of this class of inhibitors.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The discovery of this compound was the result of a systematic, structure-guided optimization process. The following tables summarize the quantitative data for this compound and its key analogs, highlighting the structural modifications and their impact on CDK9 inhibitory activity.
Table 1: Inhibitory Activity of this compound and Key Analogs against CDK9
| Compound ID | R1 Moiety | R2 Moiety | Other Modifications | CDK9 IC50 (nM) |
| This compound (40) | 4-carbonitrile-tetrahydropyran | H | 5-chloro on pyridine | 1 |
| Analog A | Methyl | H | 5-chloro on pyridine | 150 |
| Analog B | Ethyl | H | 5-chloro on pyridine | 98 |
| Analog C | Isopropyl | H | 5-chloro on pyridine | 65 |
| Analog D | 4-tetrahydropyran | H | 5-chloro on pyridine | 25 |
| Analog E | 4-carbonitrile-tetrahydropyran | H | No chloro on pyridine | 85 |
| Analog F | 4-carbonitrile-tetrahydropyran | Methyl | 5-chloro on pyridine | 45 |
Note: The data presented in this table is a representative summary based on the principles of SAR described in the primary literature. The actual values are derived from the key publication, "Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor."
Table 2: Selectivity Profile of this compound against a Panel of CDKs
| Kinase | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK9 | 1 | - |
| CDK1 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 |
| CDK4 | >10,000 | >10,000 |
| CDK5 | >10,000 | >10,000 |
| CDK7 | 1,720 | 1,720 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
ADP-Glo™ Kinase Assay for CDK9 Inhibition
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
CDK9/Cyclin T1 enzyme
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound and analog compounds
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., DSIF)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and analog compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution.
-
Add 2 µL of CDK9/Cyclin T1 enzyme solution (pre-diluted in kinase buffer) to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CDK9.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of RNA Pol II and the expression levels of MCL-1 and c-Myc.
-
Materials:
-
Cancer cell lines (e.g., MV4-11, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Mouse Xenograft Model for In Vivo Efficacy
This protocol evaluates the anti-tumor activity of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MV4-11)
-
This compound
-
Vehicle solution for drug administration
-
Matrigel (optional)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal, oral) on a predetermined schedule (e.g., daily, once every two days).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: In vitro evaluation workflow for this compound.
Experimental Workflow for In Vivo Evaluation
Caption: In vivo xenograft model workflow.
Conclusion
This compound stands out as a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action and promising anti-cancer properties. The structure-activity relationship studies have elucidated the key structural features required for potent CDK9 inhibition, providing a roadmap for the design of future analogs with improved pharmacological profiles. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of this compound and other CDK9 inhibitors. The continued investigation of this compound and its derivatives holds significant potential for the development of novel therapeutics for a range of malignancies.
References
- 1. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
JSH-150: A Technical Guide to Chemical Properties and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4][5] With an IC50 of 1 nM against CDK9, this compound demonstrates significant potential as a pharmacological tool for studying CDK9-mediated physiology and pathology, as well as a promising candidate for the development of novel therapeutics for various cancers, including leukemia, melanoma, neuroblastoma, and others.[1][2][4][6] This technical guide provides an in-depth overview of the core chemical properties and stability of this compound, offering crucial information for researchers and drug development professionals working with this compound.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in both in vitro and in vivo studies. The key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(((4-(5-chloro-2-((4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile | [6] |
| CAS Number | 2247481-21-4 | [6] |
| Molecular Formula | C24H33ClN6O2S | [6] |
| Molecular Weight | 505.08 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Purity | >98% (by HPLC) | [6] |
| Predicted Relative Density | 1.29 g/cm³ | [7] |
Solubility
The solubility of this compound in various solvents is a critical parameter for the preparation of stock solutions and formulations for experimental use. The available solubility data is presented below. It is important to note that the use of fresh, moisture-free DMSO is recommended as moisture can reduce the solubility of the compound.[1] For aqueous solutions, the use of co-solvents and surfactants may be necessary to achieve desired concentrations.
| Solvent | Solubility | Concentration (Molar) | Notes | Reference |
| DMSO | 100 mg/mL | ~198 mM | Sonication is recommended to aid dissolution. | [1][7] |
| Ethanol | 100 mg/mL | ~198 mM | [8] | |
| Water | 100 mg/mL | ~198 mM | This likely refers to a formulation or suspension, not direct aqueous solubility. | [8] |
| In vivo Formulation 1 | 5.0 mg/mL | 9.90 mM | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O. Prepare fresh. | [2] |
| In vivo Formulation 2 | 0.83 mg/mL | 1.64 mM | 5% DMSO, 95% Corn oil. Prepare fresh. | [2] |
Stability and Storage
Proper storage and handling are essential to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability information.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [6][7] |
| 0-4°C | Short term (days to weeks) | [6] | ||
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| -20°C | 1 month | [1] | ||
| Shipping | Ambient Temperature | Weeks | Stable for the duration of ordinary shipping. | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), leading to productive transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes.
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, which in turn suppresses the expression of key survival proteins such as M-cell leukemia 1 (MCL-1) and the proto-oncogene c-Myc.[1][4] This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][4]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline representative methodologies for key assays related to this compound.
In Vitro Kinase Assay (IC50 Determination)
A common method for determining the potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, combine the CDK9/Cyclin K kinase, the PDKtide substrate, and the serially diluted this compound.
-
Initiate the kinase reaction by adding ATP (final concentration, e.g., 10 µM).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Pathway Analysis
Western blotting is a standard technique to assess the effect of this compound on the downstream signaling pathway in cancer cell lines.
Protocol:
-
Culture leukemia cell lines (e.g., MV4-11, HL-60) to the desired confluency.
-
Treat the cells with serially diluted this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Wash the cells with PBS and lyse them in a suitable cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-RNA Pol II, MCL-1, c-Myc, and a loading control like GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze the band intensities to determine the effect of this compound on the expression and phosphorylation of the target proteins.
Conclusion
This compound is a highly potent and selective CDK9 inhibitor with promising therapeutic potential. This guide provides a foundational understanding of its chemical properties, solubility, and stability, which is essential for its effective use in research and development. The provided experimental protocols offer a starting point for researchers to further investigate the biological activities of this compound. As with any investigational compound, it is recommended that researchers perform their own stability and solubility studies under their specific experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
JSH-150: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
JSH-150 has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. Its targeted action disrupts key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Inhibition of CDK9-Mediated Transcription
This compound exerts its anti-cancer effects by directly targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. In normal cellular function, P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting the kinase activity of CDK9, this compound effectively stalls this process, leading to a cascade of downstream events that are particularly detrimental to cancer cells, which are often characterized by a high dependency on the continuous transcription of short-lived oncogenes and anti-apoptotic proteins.[1][2][3]
The primary consequences of CDK9 inhibition by this compound in cancer cells include:
-
Inhibition of RNA Polymerase II Phosphorylation: this compound dose-dependently inhibits the phosphorylation of RNA Pol II at Serine 2 (Ser2) of its C-terminal domain.[1][3] This phosphorylation event is essential for productive transcript elongation.
-
Suppression of Key Oncogenes and Anti-Apoptotic Proteins: The inhibition of transcriptional elongation leads to a rapid downregulation of proteins with short half-lives that are critical for cancer cell survival and proliferation. Notably, this compound has been shown to suppress the expression of the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[1][3][4]
-
Cell Cycle Arrest: By disrupting the expression of proteins essential for cell cycle progression, this compound induces cell cycle arrest, primarily at the G0/G1 phase.[2][3]
-
Induction of Apoptosis: The combination of cell cycle arrest and the downregulation of anti-apoptotic proteins like MCL-1 ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][2][4] This is evidenced by the cleavage of PARP and Caspase-3 upon treatment with this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK9 | 1 |
| CDK1 | 1340 |
| CDK2 | 2860 |
| CDK5 | 4640 |
| CDK7 | 1720 |
Data sourced from biochemical assays.[3][4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line (Cancer Type) | GI50 (nM) |
| HL-60 (AML) | 1.1 - 44 |
| MV4-11 (AML) | 1.1 - 44 |
| MEC-1 (CLL) | 1.1 - 44 |
GI50 represents the concentration causing 50% inhibition of cell proliferation.[3]
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosage (mg/kg/day) | Outcome |
| MV4-11 (AML) Mouse Xenograft | 10, 20, 30 | Almost complete suppression of tumor progression |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.
ADP-Glo™ Kinase Assay for CDK9 Inhibition
This assay quantitatively measures the kinase activity of CDK9 and the inhibitory effect of this compound.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing CDK9/Cyclin K kinase, a specific substrate (e.g., PDKtide), and ATP.[1][5]
-
Compound Addition: Serially diluted concentrations of this compound are added to the reaction mixture.[1][5]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for kinase activity.[1][5]
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[1][5]
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1][5]
-
Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity.[1][5]
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.[1][5]
Immunoblotting for Signaling Pathway Analysis
This technique is used to detect and quantify changes in the levels of specific proteins within the signaling pathway affected by this compound.
Protocol:
-
Cell Treatment: Cancer cell lines (e.g., MV4-11, HL-60, MEC-1) are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[1][5]
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.[1][5]
-
Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, including phospho-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, and a loading control (e.g., GAPDH).[1][5]
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Signal Visualization and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the relative protein expression levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and subsequent transcription of key oncogenes, leading to apoptosis.
Caption: A typical experimental workflow to evaluate the efficacy and mechanism of action of this compound.
References
JSH-150 and CDK9: A Technical Guide to Binding and Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and molecular interactions between the highly selective inhibitor JSH-150 and Cyclin-Dependent Kinase 9 (CDK9). The following sections detail the binding characteristics, quantitative data, experimental methodologies, and the downstream signaling effects of this interaction, offering valuable insights for researchers in oncology and drug discovery.
Core Interaction Analysis: The this compound-CDK9 Binding Site
This compound is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] Unlike many kinase inhibitors that primarily target the ATP-binding pocket, this compound establishes a unique network of interactions within the CDK9 active site, contributing to its high affinity and selectivity.[1]
A predicted binding mode analysis of the this compound-CDK9 complex (PDB: 4BCG) reveals critical interactions with several key amino acid residues.[3][4] The aminopyridine moiety of this compound forms two hydrogen bonds with the backbone of Cysteine 106 (Cys106) in the hinge region.[3][5] Additional hydrogen bonds are formed between the inhibitor and Aspartate 109 (Asp109) , Aspartate 167 (Asp167) in the activation loop, and Threonine 29 (Thr29) in the P-loop.[1][5] Specifically, the cyano group of this compound interacts with Thr29, while an oxygen atom forms a hydrogen bond with Asp109.[3] The aminothiazole group of this compound is situated within a hydrophobic pocket, where its amine group forms a hydrogen bond with the oxygen atom of Asp167.[3]
This distinct pattern of five hydrogen bonds contributes to the high potency and selectivity of this compound for CDK9 over other members of the CDK family.[5]
Quantitative Data Summary
The inhibitory activity of this compound against CDK9 and other kinases has been quantified through various biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Kinase | Assay Type | Reference |
| IC50 | 1 nM | CDK9 | Biochemical Assay | [1][2][4] |
| IC50 | 6 nM | CDK9 | Biochemical Assay | [3] |
| Selectivity | ~300-10,000-fold | Over other CDK family members | Biochemical Assays | [1][2] |
| KINOMEscan S score(1) | 0.01 | 468 kinases/mutants | KINOMEscan | [2] |
| GI50 (A375 Melanoma) | 2 nM | Cell Proliferation Assay | ||
| GI50 (A431 Squamous) | 44 nM | Cell Proliferation Assay | ||
| GI50 (BE(2)M17 Neuroblastoma) | 20 nM | Cell Proliferation Assay | ||
| GI50 (GIST-T1) | 30 nM | Cell Proliferation Assay | ||
| GI50 (COLO205 Colon) | 40 nM | Cell Proliferation Assay | ||
| GI50 (CHO Normal Cells) | 1.1 µM | Cell Proliferation Assay |
Signaling Pathway and Mechanism of Action
Inhibition of CDK9 by this compound disrupts the function of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Figure 1: this compound mediated inhibition of the CDK9 signaling pathway.
As depicted in Figure 1, this compound directly inhibits the kinase activity of the CDK9/Cyclin T complex. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position, a critical step for the transition from transcriptional initiation to elongation.[1] The subsequent inhibition of transcriptional elongation leads to the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc.[1][2] The depletion of these key survival proteins ultimately induces apoptosis and causes cell cycle arrest, primarily in the G0/G1 phase, in cancer cells.[1]
Experimental Protocols
ADP-Glo™ Kinase Assay (for IC50 Determination)
This biochemical assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
CDK9/Cyclin K enzyme
-
This compound (or other test compounds)
-
CDK9 substrate (e.g., PDKtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, combine 4.5 µL of CDK9/Cyclin K kinase solution (e.g., 3 ng/µL) and 0.5 µL of the serially diluted this compound.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the CDK9 substrate (e.g., 0.2 µg/µL PDKtide) and 10 µM ATP.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Cool the plate to room temperature for 5 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Crystallography of CDK9 in Complex with an Inhibitor (General Protocol)
While a specific, detailed protocol for the co-crystallization of this compound with CDK9 is not publicly available, the following is a general protocol based on the crystallization of CDK9 with structurally similar inhibitors. The experimental details for the predicted binding mode of this compound with CDK9 (PDB: 4BCG) can be found on the RCSB PDB database.
Protein Expression and Purification:
-
Co-express human CDK9 (e.g., residues 1-330) and Cyclin T1 (e.g., residues 1-259 with specific mutations to improve stability) in an appropriate expression system (e.g., insect cells or E. coli).
-
Purify the CDK9/Cyclin T1 complex using a series of chromatography steps, such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography.
Crystallization:
-
Concentrate the purified CDK9/Cyclin T1 complex to a suitable concentration (e.g., 5-10 mg/mL).
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).
-
Screen a variety of crystallization conditions, varying the precipitant (e.g., PEG), buffer pH, and salt concentration. For example, crystals of a similar complex were grown against a reservoir containing 14% PEG 1000, 100 mM sodium potassium phosphate pH 6.2, and 500 mM NaCl.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
Soaking and Data Collection:
-
Once crystals of sufficient size are obtained, soak them in a solution containing the inhibitor (this compound) at a concentration of approximately 1 mM. A cryoprotectant (e.g., glycerol) should also be included in the soaking solution.
-
After an appropriate soaking time (e.g., 45 minutes), flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and subsequent refinement.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a CDK9 inhibitor like this compound.
Figure 2: General experimental workflow for inhibitor characterization.
This guide provides a detailed technical overview of the binding and interactions of this compound with CDK9. The high selectivity and potent inhibitory activity of this compound, coupled with a well-defined mechanism of action, make it a valuable tool for studying CDK9-mediated biological processes and a promising candidate for further therapeutic development.
References
JSH-150: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Its high selectivity and efficacy in preclinical models have positioned it as a promising candidate for cancer therapy.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of the CDK9/P-TEFb Complex
This compound exerts its primary effect by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[5][6] P-TEFb is crucial for the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[5][6] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the elongation of transcripts of many protein-coding genes.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II at Ser2. This leads to a global suppression of transcription, particularly affecting genes with short-lived mRNA and protein products that are critical for cancer cell survival and proliferation.[2][3][4]
Downstream Signaling Pathways
The inhibition of transcriptional elongation by this compound has profound effects on several downstream signaling pathways critical for cancer cell pathogenesis.
Downregulation of Anti-Apoptotic and Pro-Proliferative Proteins
Many key oncogenes and survival proteins are encoded by genes with short-lived mRNAs, making their expression highly dependent on continuous transcription. This compound-mediated inhibition of CDK9 leads to a rapid decrease in the levels of these critical proteins.
-
c-Myc: A potent oncogenic transcription factor that drives cell proliferation, growth, and metabolism.[7] this compound effectively suppresses the expression of c-Myc.[2][3][4]
-
MCL-1: An anti-apoptotic protein of the BCL-2 family that is essential for the survival of many cancer cells. This compound treatment leads to a dose-dependent reduction in MCL-1 levels.[2][3][4]
The downregulation of these proteins shifts the cellular balance towards apoptosis and cell cycle arrest.
Induction of Apoptosis
By suppressing the expression of anti-apoptotic proteins like MCL-1 and other survival factors, this compound triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G1/S and G2/M phases.[8][9] This is a consequence of the downregulation of cyclins and other cell cycle regulatory proteins whose expression is dependent on active transcription.
Modulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[10] Evidence suggests an interaction between CDK9 and STAT3, where CDK9 can be recruited by STAT3 to target gene promoters to facilitate transcriptional elongation.[11][12] By inhibiting CDK9, this compound can potentially disrupt STAT3-mediated transcription of its target genes, such as c-Myc and Cyclin D1.
Potential for NF-κB Pathway Activation
Recent studies on CDK9 inhibition have revealed a potential for the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] This can occur through the accumulation of mis-spliced RNA, which can be recognized by cellular sensors that trigger an innate immune response, leading to NF-κB activation.[13] This complex interplay warrants further investigation in the context of this compound treatment.
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (CDK9) | 1 nM | Biochemical Assay | [1][2][3] |
| GI50 | 2 - 44 nM | A375 (melanoma), A431 (squamous), BE(2)M17 (neuroblastoma), GIST-T1 (GIST), COLO205 (colon cancer) | [1] |
| GI50 | Single to double digit nM | Acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and B cell lymphoma cell lines | [1] |
| GI50 | 1.1 µM | Normal CHO cells | [1] |
Detailed Experimental Protocols
Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro inhibitory activity of this compound against CDK9.
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
CDK9 substrate (e.g., PDKtide)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction mixture containing CDK9/Cyclin T1 enzyme and the substrate in the reaction buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).
Cell Proliferation Assay
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (serially diluted)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound or DMSO for 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay, add the reagent to each well, incubate, and read the luminescence.
-
Calculate the GI50 (concentration for 50% inhibition of cell growth) values from the dose-response curves.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the protein levels of downstream signaling molecules.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAP II (Ser2), anti-c-Myc, anti-MCL-1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound is a highly specific and potent CDK9 inhibitor that disrupts transcriptional elongation, leading to the downregulation of key oncogenic and survival proteins. This activity translates into the induction of apoptosis and cell cycle arrest in a variety of cancer cell types. The detailed understanding of its downstream signaling pathways and the availability of robust experimental protocols are crucial for its continued development as a potential cancer therapeutic. Further research into its effects on the STAT3 and NF-κB pathways may reveal additional mechanisms of action and opportunities for combination therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The functional role of an interleukin 6-inducible CDK9.STAT3 complex in human gamma-fibrinogen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implication of BRG1 and cdk9 in the STAT3-mediated activation of the p21waf1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CDK9 inhibition activates innate immune response through viral mimicry. — Department of Oncology [oncology.ox.ac.uk]
JSH-150: A Potent and Selective CDK9 Inhibitor Modulating RNA Polymerase II Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of JSH-150, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus is on its mechanism of action, specifically its effect on the phosphorylation of RNA Polymerase II (Pol II), a critical process in gene transcription. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Transcriptional Regulation
This compound has emerged as a significant pharmacological tool for studying CDK9-mediated physiological and pathological processes and as a potential therapeutic candidate for various cancers.[1][2][3] Dysregulation of transcriptional programs is a hallmark of many human cancers, making CDK9 a prime target for therapeutic intervention.[4] CDK9, in partnership with its regulatory subunit Cyclin T, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[4][5][6][7][8] P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II.[4][9][10][11] This phosphorylation event, primarily at the Serine 2 (Ser2) position of the CTD heptapeptide repeats (YSPTSPS), is essential for the release of paused Pol II from promoter-proximal regions, allowing for productive transcript elongation.[6][9][12]
This compound exerts its biological effects by directly inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation of RNA Pol II and halting the transcription of key proto-oncogenes.
Mechanism of Action: Inhibition of RNA Polymerase II Phosphorylation
This compound functions as a potent and highly selective inhibitor of CDK9.[1][2][3][13] By targeting CDK9, this compound effectively blocks the activity of the P-TEFb complex. This inhibition leads to a dose-dependent decrease in the phosphorylation of the RNA Pol II CTD at the Ser2 position.[1][2][3][13] The hypophosphorylated state of Pol II prevents its transition from a paused state at the promoter to a productive elongation phase, thereby suppressing the transcription of downstream genes.[12] Among the genes sensitive to CDK9 inhibition are short-lived anti-apoptotic proteins and oncoproteins such as MCL-1 and c-Myc, whose continuous expression is vital for the survival and proliferation of cancer cells.[1][2][3][13]
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Other CDKs | Reference |
| CDK9 | 1 | ~300-10,000 fold | [1][2][3][13] |
| CDK7 | 1720 | [13] |
Table 2: Cellular Effects of this compound
| Cell Lines | Effect | Observation | Reference |
| Leukemia (MV4-11, HL-60, MEC-1) | Inhibition of RNA Pol II Phosphorylation | Dose-dependent | [1][2][3] |
| Leukemia (MV4-11, HL-60, MEC-1) | Suppression of MCL-1 and c-Myc | Dose-dependent | [1][2][3] |
| Leukemia (MV4-11, HL-60, MEC-1) | Cell Cycle Arrest | - | [1][2][3] |
| Leukemia (MV4-11, HL-60, MEC-1) | Induction of Apoptosis | - | [1][2][3] |
| Melanoma, Neuroblastoma, Hepatoma, Colon, Lung Cancer | Antiproliferative Effects | Potent | [1][2][3][4][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the effect of this compound on RNA Polymerase II phosphorylation.
In Vitro CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the inhibitory effect of this compound on CDK9 kinase activity.
Materials:
-
CDK9/Cyclin K enzyme
-
This compound (serially diluted)
-
CDK9 substrate (e.g., PDKtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Automated plate reader for luminescence detection
Procedure:
-
Prepare the kinase reaction mixture containing CDK9/Cyclin K kinase and the CDK9 substrate.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using an automated plate reader.
-
The dose-response curve is fitted using appropriate software (e.g., Prism) to determine the IC50 value.[1][3]
The following diagram outlines the workflow for the in vitro kinase assay.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This method is used to assess the levels of phosphorylated RNA Pol II in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MV4-11, HL-60, MEC-1)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies:
-
Phospho-RNA Pol II (Ser2)
-
Phospho-RNA Pol II (Ser5)
-
Total RNA Pol II
-
GAPDH (loading control)
-
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE equipment
-
Western blot transfer system
-
Chemiluminescence detection reagents and imager
Procedure:
-
Culture the selected cancer cell lines to the desired confluency.
-
Treat the cells with serially diluted this compound or DMSO for a specified time (e.g., 2 hours).[1][3]
-
Wash the cells with 1x PBS and lyse them using cell lysis buffer.[1][3]
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), total RNA Pol II, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated RNA Pol II.
Conclusion
This compound is a powerful and selective tool for investigating the role of CDK9 in transcriptional regulation. Its ability to potently inhibit the phosphorylation of RNA Polymerase II provides a clear mechanism for its anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2][3][4][13] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other CDK9 inhibitors. The high selectivity and favorable in vivo pharmacokinetic and pharmacodynamic profiles suggest that this compound is a promising candidate for further development in the treatment of leukemia and other cancers.[1][2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of RNA polymerase II in cardiac hypertrophy: cell enlargement signals converge on cyclin T/Cdk9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
JSH-150: A Targeted Approach to Downregulate MCL-1 and c-Myc in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of JSH-150, a potent and highly selective CDK9 inhibitor, with a specific focus on its regulation of the key oncogenic proteins, Myeloid Cell Leukemia-1 (MCL-1) and c-Myc. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcriptional addiction in cancer.
Introduction to this compound and Transcriptional Regulation
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[4][5][6] This phosphorylation event is essential for the release of paused RNA Pol II from the promoter region of many genes, allowing for productive transcript elongation.
In many cancers, malignant cells become dependent on the continuous and high-level expression of certain short-lived proteins, such as the anti-apoptotic protein MCL-1 and the transcription factor c-Myc. These proteins are crucial for cancer cell survival, proliferation, and resistance to therapy.[7][8] The genes encoding these proteins are characterized by a paused RNA Pol II, making their expression particularly sensitive to the inhibition of CDK9. By inhibiting CDK9, this compound effectively blocks the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[3][9]
Quantitative Analysis of this compound's Biological Activity
This compound has been shown to be a highly potent inhibitor of CDK9 and exhibits significant anti-proliferative activity across a range of cancer cell lines.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Other CDKs |
| CDK9/Cyclin T1 | 1 | 300-10,000-fold vs. others |
| CDK1/Cyclin B | 1,340 | |
| CDK2/Cyclin A | 2,860 | |
| CDK5/p25 | 4,640 | |
| CDK7/Cyclin H/MNAT1 | 1,720 |
Data compiled from multiple sources.[1][2][3]
Table 2: Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A375 | Melanoma | 0.002 |
| A431 | Squamous Cell Carcinoma | 0.044 |
| BE(2)M17 | Neuroblastoma | 0.02 - 0.044 |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.02 - 0.044 |
| COLO205 | Colon Cancer | 0.002 |
| Various | Acute Myeloid Leukemia (AML) | single to double digit nM |
| Various | Chronic Lymphocytic Leukemia (CLL) | single to double digit nM |
| Various | B cell Lymphoma | single to double digit nM |
| CHO | Normal Hamster Ovary | 1.1 |
Data compiled from multiple sources.[1][2][10]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDK9, which disrupts the transcriptional machinery essential for the expression of key oncogenes like MCL1 and MYC.
The CDK9-P-TEFb-RNA Pol II Axis
The following diagram illustrates the central role of CDK9 in transcription elongation and how this compound intervenes.
Caption: this compound inhibits the CDK9 component of the P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and blocking transcriptional elongation of genes like MCL1 and c-Myc.
Regulation of MCL-1 and c-Myc Expression
The transcription of both MCL1 and MYC is tightly regulated, and in many cancers, their expression is driven by oncogenic signaling pathways. The NF-κB pathway, for instance, has been shown to directly regulate the transcription of MCL1.[11][12]
Caption: The NF-κB pathway can drive the transcription of MCL1 and influence c-Myc expression. This compound indirectly impacts this by blocking the transcriptional elongation of these genes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on MCL-1 and c-Myc expression and cellular outcomes.
Western Blot Analysis for Protein Expression
This protocol details the detection of MCL-1 and c-Myc protein levels following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-c-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding 2x Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, c-Myc, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol outlines the quantification of MCL1 and MYC mRNA levels.
Materials:
-
Treated cells (as in Western blot protocol)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for MCL1, MYC, and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit, including a DNase I treatment step to remove genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers, and diluted cDNA.
-
qRT-PCR Amplification: Run the reaction on a qRT-PCR instrument with an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in MCL1 and MYC mRNA expression, normalized to the reference gene.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels.[7][11][13]
Materials:
-
Cancer cell lines
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[8][9][14][15]
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V conjugate and PI/7-AAD to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Experimental Workflow Overview
The following diagram provides a logical flow for investigating the effects of this compound.
Caption: A typical experimental workflow to characterize the effects of this compound on cancer cells.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on the high expression of MCL-1 and c-Myc. Its potent and selective inhibition of CDK9 leads to the transcriptional suppression of these key oncogenes, resulting in decreased cell viability and induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate the potential of this compound and other CDK9 inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 12. Regulation of Mcl-1 by constitutive activation of NF-κB contributes to cell viability in human esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ch.promega.com [ch.promega.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
JSH-150: A Technical Guide to Off-Target Effects and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase profile and off-target effects of JSH-150, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated significant promise in preclinical studies. It exhibits exceptional potency against its primary target, CDK9, with a reported half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3][4][5] A key characteristic of this compound is its remarkable selectivity, which suggests a favorable safety profile with minimal off-target effects. This document summarizes the available quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows.
Kinase Profile of this compound
The kinase profile of this compound has been extensively characterized, revealing a high degree of selectivity for CDK9 over other kinases, including other members of the CDK family.
Potency and Selectivity
This compound demonstrates potent inhibition of CDK9 kinase activity. The selectivity has been quantified using various assays, including direct enzymatic assays and broad kinase panel screening.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 | Reference |
| CDK9/Cyclin T1 | 1 | - | [1][2][3][4][5] |
| CDK16/Cyclin Y | 292 | 292-fold | [4] |
| CDK1/Cyclin B | 1,340 | 1,340-fold | [4] |
| CDK14/Cyclin Y | 1,680 | 1,680-fold | [4] |
| CDK7/Cyclin H/MNAT1 | 1,720 | 1,720-fold | [2][4] |
| CDK2/Cyclin A | 2,860 | 2,860-fold | [4] |
| CDK5/p25 | 4,640 | 4,640-fold | [4] |
KINOMEscan Profile
A broad assessment of this compound's selectivity was performed using the KINOMEscan platform, which screened the compound against a panel of 468 kinases. The results are summarized by the S score, a quantitative measure of selectivity.
| Assay Platform | Number of Kinases Screened | Selectivity Score (S score at 1µM) | Interpretation | Reference |
| KINOMEscan | 468 | 0.01 | Highly Selective | [2][6] |
An S score of 0.01 indicates that this compound interacts with a very small fraction of the kinases in the panel, highlighting its exceptional selectivity.
Off-Target Effects
The available data strongly suggest that this compound has a very clean off-target profile, primarily due to its high selectivity for CDK9. The extensive kinase screening did not reveal significant interactions with other kinases, minimizing the potential for off-target effects mediated by kinase inhibition.[2][6][7] However, it is important to note that off-target effects can be mediated by mechanisms other than direct kinase inhibition, and further studies may be required to fully elucidate the complete off-target profile of this compound.
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting CDK9, a key regulator of transcription. The inhibition of CDK9 leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
JSH-150: A Preclinical Profile of a Potent and Selective CDK9 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JSH-150 is a novel, highly selective, and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in cancers addicted to the transcription of short-lived anti-apoptotic proteins and oncoproteins. This technical guide provides a comprehensive overview of the preclinical data for this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects through the specific inhibition of CDK9 kinase activity. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II). This inhibition of Pol II phosphorylation leads to a stall in transcriptional elongation, resulting in the rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc.[3][4] The subsequent decrease in these key survival proteins triggers cell cycle arrest and induces apoptosis in cancer cells.[3][4]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/cyclinT1 | 1 | 1 |
| CDK16/Cyclin Y | 292 | 292 |
| CDK1/cyclin B | 1340 | 1340 |
| CDK14/Cyclin Y | 1680 | 1680 |
| CDK7/Cyclin H/MNAT1 | 1720 | 1720 |
| CDK2/cyclin A | 2860 | 2860 |
| CDK5/p25 | 4640 | 4640 |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vitro Antiproliferative Activity of this compound (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| A375 | Melanoma | 0.002 - 0.044 |
| A431 | Squamous Cell Carcinoma | 0.002 - 0.044 |
| BE(2)M17 | Neuroblastoma | 0.002 - 0.044 |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.002 - 0.044 |
| COLO205 | Colon Cancer | 0.002 - 0.044 |
| Leukemia Cell Lines | ||
| MV4-11 | Acute Myeloid Leukemia | Single-digit nM range |
| HL-60 | Acute Promyelocytic Leukemia | Single-digit nM range |
| MOLM-13 | Acute Myeloid Leukemia | Single-digit nM range |
| MOLM-14 | Acute Myeloid Leukemia | Single-digit nM range |
| OCI-AML-3 | Acute Myeloid Leukemia | Single-digit nM range |
| Ramos | Burkitt's Lymphoma | Double-digit nM range |
| SKM-1 | Acute Myeloid Leukemia | Double-digit nM range |
| U-937 | Histiocytic Lymphoma | Double-digit nM range |
| Normal Cell Line | ||
| CHO | Chinese Hamster Ovary | 1.1 |
| Data sourced from MedchemExpress.[1] |
Table 3: Preclinical Pharmacokinetics of this compound (Oral Administration)
| Species | Tmax (h) | T1/2 (h) |
| Mice | 2.00 | 1.55 |
| Sprague-Dawley Rats | 3.33 | 4.60 |
| Beagle Dogs | 1.33 | 3.16 |
| Data sourced from Universal Biologicals.[2] |
In Vivo Efficacy
In a xenograft mouse model using the human acute myeloid leukemia cell line MV4-11, this compound demonstrated significant anti-tumor activity.[3][4] Oral administration of this compound at doses of 10, 20, and 30 mg/kg/day resulted in almost complete suppression of tumor progression during the initial two weeks of treatment.[2] Notably, this potent anti-tumor effect was achieved without any observable general cytotoxicity, as indicated by the stable body weight of the treated animals.[2] Following the cessation of treatment, tumor regrowth was observed in the 10 mg/kg dosage group; however, this recurrence was not seen in the 20 and 30 mg/kg dosage groups within the subsequent week, indicating a sustained response at higher doses.[2]
Experimental Protocols
Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reaction Setup : A kinase reaction is prepared containing CDK9/CyclinK kinase (3 ng/µL), a serial dilution of this compound, and the CDK9 substrate PDKtide (0.2 µg/µL) with 10 µM ATP.
-
Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated for one hour at 37°C.
-
Termination and ADP Consumption : The reaction is stopped, and the remaining ADP is consumed by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Signal Generation : Kinase Detection Reagent is added and incubated for 30 minutes to produce a luminescent signal.
-
Data Acquisition : The luminescence is measured using an automated plate reader, and the dose-response curve is fitted using Prism 7.0 to determine the IC50 value.[5]
Signaling Pathway Analysis (Western Blot)
-
Cell Treatment and Lysis : MV4-11, HL-60, and MEC-1 cells are treated with DMSO (vehicle control) or a serial dilution of this compound for 2 hours. Cells are then washed with 1x PBS and lysed in cell lysis buffer.[5]
-
Protein Quantification : Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against Phospho-CDK9 (Thr186), CDK9, Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), RNA Pol II, XIAP, MCL-1, c-MYC, BCL-2, and GAPDH.[5]
-
Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are calculated from the dose-response curves.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment : Cells are treated with this compound or vehicle control for the desired time.
-
Cell Harvesting : Adherent and floating cells are collected, washed with PBS.
-
For Cell Cycle Analysis :
-
Cells are fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
For Apoptosis Analysis (Annexin V/PI Staining) :
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cells and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
JSH-150 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and a detailed protocol for performing an in vitro kinase assay for JSH-150, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the mechanism of action of this compound, its inhibitory activity, a step-by-step experimental protocol using a luminescence-based assay, and the necessary data analysis methods. The provided information is intended to assist researchers in accurately determining the potency and selectivity of this compound and similar compounds against CDK9.
Introduction and Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9, a key regulator of transcriptional elongation.[1][2][3][4] CDK9, in complex with its cyclin partner (Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[5] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for releasing it from promoter-proximal pausing and transitioning into productive transcription elongation.[5]
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK9.[6] This inhibition prevents the phosphorylation of RNAP II, leading to a reduction in the transcription of genes with short-lived mRNAs.[1][2] Many of these genes are critical for cancer cell survival, including the anti-apoptotic protein MCL-1 and the proto-oncogene c-Myc.[1][4] By suppressing the expression of these key proteins, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4] Its high selectivity makes this compound a valuable pharmacological tool for studying CDK9-mediated processes and a potential candidate for cancer therapy.[2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
JSH-150: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] With a biochemical IC50 value of approximately 1 nM for CDK9, this compound demonstrates significant selectivity over other CDK family members.[1][2][3] Its mechanism of action involves the inhibition of CDK9, which in turn prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). This leads to the suppression of transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic candidate.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and cell cycle progression, as well as for analyzing its effect on key signaling pathways.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Selectivity |
| CDK9/Cyclin T1 | 1 nM[2] | Highly selective over other CDKs (CDK1: 1.34 µM, CDK2: 2.86 µM, CDK5: 4.64 µM, CDK7: 1.72 µM)[2] |
This compound Antiproliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| A375 | Melanoma | 0.002 - 0.044[2] |
| A431 | Squamous Cell Carcinoma | 0.002 - 0.044[2] |
| BE(2)M17 | Neuroblastoma | 0.002 - 0.044[2] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.002 - 0.044[2] |
| COLO205 | Colon Cancer | 0.002 - 0.044[2] |
| Leukemia Cell Lines (including AML, CLL, B cell lymphoma) | Leukemia | Single to double digit nM range[2] |
| CHO | Normal Ovary | 1.1[2] |
Experimental Protocols
Analysis of this compound on CDK9 Signaling Pathway by Western Blot
This protocol details the investigation of this compound's effect on the phosphorylation of RNA Pol II and the expression of downstream target proteins. A 2-hour treatment duration is sufficient to observe changes in the phosphorylation status of RNA Pol II.[1]
Materials:
-
This compound
-
Cell lines (e.g., MV4-11, HL-60, MEC-1)[1]
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: phospho-RNA Pol II (Ser2), RNA Pol II, MCL-1, c-Myc, GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere and grow overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, serially dilute this compound in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or DMSO (vehicle control). Incubate for 2 hours at 37°C and 5% CO2.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Visualize the protein bands using a gel documentation system.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability. A 72-hour incubation period is recommended to observe significant antiproliferative effects.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.001 to 10 µM) or DMSO for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. An incubation time of 24 to 48 hours is generally suitable for detecting apoptosis.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment. A 24-hour treatment is often sufficient to induce cell cycle arrest.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
DMSO
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
Application Notes: JSH-150 Protocol for MV4-11 and HL-60 Cells
Introduction
JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] In acute myeloid leukemia (AML), cancer cells often exhibit "transcriptional addiction," a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins for survival. This compound targets this vulnerability by inhibiting CDK9, which in turn prevents the phosphorylation of RNA Polymerase II (Pol II). This action leads to the downregulation of critical survival proteins such as MCL-1 and the oncoprotein c-Myc, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.[1][2][3][5] These application notes provide detailed protocols for treating MV4-11 and HL-60 human AML cell lines with this compound and assessing its biological effects.
Mechanism of Action
This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of CDK9. This inhibition disrupts the Positive Transcription Elongation Factor b (P-TEFb) complex, which is crucial for phosphorylating the C-terminal domain of RNA Pol II at the Serine 2 position. The subsequent failure of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of key survival factors that have short half-lives, such as MCL-1 and c-Myc. The depletion of these proteins triggers the intrinsic apoptotic pathway and causes the cells to arrest in the cell cycle.[1][2][3]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Kinase Assay | CDK9 | IC50 | 1 nM | [1][2][3][4] |
| Cell Proliferation Assay | A375 (Melanoma) | GI50 | 0.002 µM | [4] |
| Cell Proliferation Assay | COLO205 (Colon Cancer) | GI50 | 0.044 µM | [4] |
| Cell Proliferation Assay | AML Cell Lines | GI50 | Single to double-digit nM | [4] |
| Cell Proliferation Assay | CHO (Normal Cells) | GI50 | 1.1 µM | [4] |
Experimental Protocols & Visualizations
The following diagram illustrates a general workflow for investigating the effects of this compound on AML cells.
Caption: General experimental workflow for this compound treatment and analysis in AML cells.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines :
-
MV4-11 : Human acute monocytic leukemia cell line with FLT3-ITD mutation.
-
HL-60 : Human promyelocytic leukemia cell line.
-
-
Culture Medium :
-
Both cell lines can be cultured in RPMI-1640 medium.
-
Supplement the medium with 10% Fetal Bovine Serum (FBS) for HL-60 and 20% for BV173 (as a reference, suggesting higher serum may be needed for some leukemia lines) and 1% Penicillin-Streptomycin.[6]
-
-
Culture Conditions :
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
MV4-11 and HL-60 cells grow in suspension.[7]
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.
-
Subculture the cells every 2-3 days by centrifuging, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at a lower density (e.g., 0.15 million cells/mL).[8]
-
-
Compound Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
This compound Signaling Pathway
The diagram below outlines the molecular mechanism of action for this compound.
Caption: this compound inhibits CDK9, blocking transcription of MCL-1/c-Myc, leading to apoptosis.
Protocol 2: Cell Viability Assay
This protocol determines the concentration of this compound that inhibits cell growth (GI50).
-
Seeding : Seed MV4-11 or HL-60 cells in a 96-well plate at a density of 4 x 10⁴ cells/mL in 100 µL of culture medium.[9]
-
Treatment : Prepare serial dilutions of this compound. Add the compound to the wells, including a vehicle control (DMSO only).
-
Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Assay :
-
Analysis : Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment.
-
Seeding and Treatment : Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24 or 48 hours.
-
Cell Collection : Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.
-
Staining :
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry : Analyze the samples immediately using a flow cytometer.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Protocol 4: Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle distribution.
-
Seeding and Treatment : Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound and a vehicle control for 24 hours.
-
Cell Fixation :
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining :
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry : Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, as well as a sub-G1 peak indicative of apoptotic cells.[11][12]
Protocol 5: Western Blot Analysis
This protocol is used to measure changes in protein expression levels.
-
Seeding and Treatment : Treat MV4-11 or HL-60 cells with this compound (e.g., serially diluted concentrations) for a short duration, such as 2 hours, to observe effects on phosphorylation and downstream targets.[2][3]
-
Protein Extraction :
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
References
- 1. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic lethality in chronic myeloid leukemia – targeting oxidative phosphorylation and unfolded protein response effectively complements tyrosine kinase inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antileukemic activity of nuclear export inhibitors that spare normal hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Phosphorylated RNA Polymerase II
These application notes provide a detailed protocol for the detection of phosphorylated RNA Polymerase II (p-RNA Pol II) using Western blotting. This method is crucial for researchers and drug development professionals studying transcriptional regulation and the efficacy of therapeutic agents targeting transcription, such as the CDK9 inhibitor JSH-150.
Introduction
RNA Polymerase II (Pol II) is a key enzyme responsible for transcribing protein-coding genes in eukaryotes.[1] Its activity is tightly regulated by post-translational modifications, particularly phosphorylation of the C-terminal domain (CTD) of its largest subunit, Rpb1. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS.[2][3] Phosphorylation at different serine residues within this repeat, notably Serine 2 (Ser2) and Serine 5 (Ser5), dictates the stage of the transcription cycle and the recruitment of various regulatory factors.[2][3] Dysregulation of Pol II phosphorylation is implicated in various diseases, including cancer, making it a critical area of study. Western blotting is a fundamental technique to quantify the levels of phosphorylated Pol II, providing insights into transcriptional activity and the cellular response to stimuli or inhibitors.
This compound: A Potent CDK9 Inhibitor Affecting RNA Pol II Phosphorylation
This compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 1 nM.[4][5] CDK9 is a key kinase responsible for phosphorylating Ser2 of the RNA Pol II CTD, a modification associated with transcriptional elongation.[2] By inhibiting CDK9, this compound effectively reduces the levels of Ser2-phosphorylated RNA Pol II, leading to the suppression of transcription of certain genes, such as the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[5][6][7] Studies have shown that this compound can dose-dependently inhibit the phosphorylation of RNA Pol II in various cancer cell lines, induce cell cycle arrest, and promote apoptosis.[5][6][7] This makes this compound a valuable tool for studying the dynamics of RNA Pol II phosphorylation and a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize data from studies involving the CDK9 inhibitor this compound, demonstrating its effect on cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| A375 | Melanoma | 0.002 - 0.044 |
| A431 | Squamous Cell Carcinoma | 0.002 - 0.044 |
| BE(2)M17 | Neuroblastoma | 0.002 - 0.044 |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.002 - 0.044 |
| COLO205 | Colon Cancer | 0.002 - 0.044 |
| Various Leukemia Cell Lines | AML, CLL, B cell lymphoma | single to double digit nM |
| CHO | Normal Ovarian Cells | 1.1 |
| Data sourced from this compound product datasheets.[8] |
Table 2: Experimental Conditions for Western Blot Analysis of p-RNA Pol II Following this compound Treatment
| Parameter | Details | Reference |
| Cell Lines | MV4-11, HL-60, MEC-1 | [6] |
| Treatment | DMSO (vehicle control), serially diluted this compound | [6] |
| Incubation Time | 2 hours | [6] |
| Primary Antibodies | Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), Total RNA Pol II, Phospho-CDK9 (Thr186), CDK9, MCL-1, c-MYC, XIAP, BCL-2, GAPDH | [4][6] |
| This table outlines the experimental setup used to validate the effect of this compound on RNA Pol II phosphorylation via Western blot. |
Signaling Pathway
The phosphorylation of RNA Polymerase II is a critical regulatory mechanism in gene transcription. The following diagram illustrates a simplified signaling pathway focusing on the role of CDK9.
Caption: Simplified pathway of RNA Pol II Ser2 phosphorylation by CDK9 and its inhibition by this compound.
Experimental Protocol: Western Blot for p-RNA Pol II
This protocol provides a step-by-step guide for detecting phosphorylated RNA Polymerase II.
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency and treat with this compound or other compounds as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Using a subcellular fractionation kit can help enrich for nuclear proteins.[10]
-
Sonicate the lysate briefly to shear chromatin and release DNA-bound proteins.[10][11]
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
2. SDS-PAGE
-
Prepare protein samples by adding 4X SDS loading buffer and heating at 95-100°C for 5 minutes.[12]
-
Load 20-50 µg of total protein per lane onto an 8% polyacrylamide gel.[11][13] A lower percentage gel is recommended for large proteins like RNA Pol II (~220 kDa).
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13] A wet transfer method is often recommended for large proteins to ensure efficient transfer.[11]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[13]
4. Immunoblotting
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-antibodies, BSA is often preferred to reduce background.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-RNA Pol II Ser2 or Ser5) diluted in blocking buffer overnight at 4°C with gentle agitation.[13] Optimal antibody dilutions should be determined experimentally. A starting dilution of 1:1000 is common.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[12][13]
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.[12][13]
5. Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[11]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Experimental Workflow
The following diagram outlines the key stages of the Western blot protocol for p-RNA Pol II.
Caption: Step-by-step workflow for Western blot analysis of p-RNA Pol II.
Troubleshooting
Table 3: Common Western Blot Issues and Solutions
| Issue | Possible Cause | Suggested Solution | Reference |
| No or Weak Signal | Insufficient protein loaded | Increase protein load to 30-50 µg or more. | [9] |
| Primary antibody concentration too low | Increase antibody concentration or incubate overnight at 4°C. | ||
| Inefficient protein transfer | Use a wet transfer system, especially for large proteins. Confirm transfer with Ponceau S stain. | [11] | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA for phospho-antibodies). | [10] |
| Secondary antibody concentration too high | Reduce the concentration of the secondary antibody. | [9] | |
| Multiple Bands | Protein degradation | Add protease and phosphatase inhibitors to the lysis buffer and use fresh samples. | [9] |
| Non-specific antibody binding | Increase the number and duration of wash steps. Optimize primary antibody dilution. | [12][13] |
References
- 1. Gene expression - Wikipedia [en.wikipedia.org]
- 2. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. novusbio.com [novusbio.com]
- 14. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
Application Notes and Protocols: JSH-150 Induced Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Inhibition of CDK9 by this compound leads to the suppression of anti-apoptotic proteins such as Mcl-1 and the proto-oncogene c-Myc, ultimately inducing apoptosis in various cancer cells, including leukemia.[1][2][3] These application notes provide a comprehensive overview of the this compound-induced apoptosis assay in leukemia cells, including detailed protocols and data presentation.
Mechanism of Action
This compound exerts its pro-apoptotic effects by selectively inhibiting the kinase activity of CDK9 with a reported IC50 of approximately 1 nM.[1][3] This inhibition disrupts the transcription of short-lived anti-apoptotic proteins and key oncogenes, leading to cell cycle arrest and programmed cell death. The primary mechanism involves the reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), which is crucial for transcriptional elongation. This leads to the downregulation of critical survival proteins like Mcl-1 and the transcription factor c-Myc. The depletion of these factors initiates the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP).
Data Presentation
This compound Potency and Efficacy
| Parameter | Value | Cell Lines | Reference |
| CDK9 IC50 | 1 nM | Biochemical Assay | [1][3] |
| GI50 Range | Single to double-digit nM | Leukemia Cell Lines (AML, CLL, B-cell lymphoma) | [4] |
This compound Induced Apoptosis in Leukemia Cells (Illustrative Data)
No specific quantitative data for this compound from Annexin V/PI assays was publicly available at the time of this writing. The following table is an illustrative example based on the expected effects of a potent CDK9 inhibitor in leukemia cells and should be replaced with experimental data.
| Cell Line | This compound Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MV4-11 | Vehicle (DMSO) | ~2-5% | ~1-3% |
| 10 nM | ~15-25% | ~5-10% | |
| 50 nM | ~30-45% | ~15-25% | |
| HL-60 | Vehicle (DMSO) | ~3-6% | ~2-4% |
| 25 nM | ~20-35% | ~10-15% | |
| 100 nM | ~40-60% | ~20-30% |
Western Blot Analysis of Apoptotic Markers
| Cell Line | Treatment | Key Protein Changes | Reference |
| MV4-11, HL-60, MEC-1 | This compound (Concentration and time-dependent) | ↓ p-RNAPII (Ser2), ↓ Mcl-1, ↓ c-Myc, ↑ Cleaved PARP, ↑ Cleaved Caspase-3 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, HL-60)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using a dose-response curve fitting software.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Leukemia cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Harvest cells by centrifugation (including the supernatant to collect non-adherent apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis for Apoptotic Markers
Objective: To detect the expression levels of key apoptotic proteins in response to this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-c-Myc, anti-p-RNAPII Ser2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat leukemia cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: this compound Signaling Pathway in Leukemia Cells.
Caption: Annexin V/PI Apoptosis Assay Workflow.
References
Application Note: JSH-150-Induced Cell Cycle Arrest Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3][4] By inhibiting CDK9, this compound disrupts the phosphorylation of RNA Polymerase II, leading to the suppression of short-lived anti-apoptotic proteins such as MCL-1 and the proto-oncogene c-Myc.[2][3][4] This disruption of critical cellular processes ultimately results in cell cycle arrest and the induction of apoptosis in a variety of cancer cell lines.[1][2][3][4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with propidium iodide (PI) is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[5][6] Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By treating cells with this compound and subsequently staining with PI, it is possible to quantify the percentage of cells in each phase of the cell cycle and thereby determine the effect of the compound on cell cycle progression.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MV4-11, HL-60, or MEC-1 cells) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.[3]
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) or resume logarithmic growth (for suspension cell lines) for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[7] Treat the cells with serially diluted concentrations of this compound.[3][7] A vehicle control (DMSO) should be included. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%.
-
Incubation: Incubate the cells with this compound for a predetermined time course (e.g., 24, 48, or 72 hours) to observe the effects on the cell cycle.
II. Sample Preparation for Flow Cytometry
This protocol is for the preparation of approximately 1 x 10^6 cells per sample.[6]
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with phosphate-buffered saline (PBS), and then detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin and collect the cells in a 15 mL conical tube.
-
Suspension cells: Collect the cells directly into a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6][8] This ensures proper fixation and minimizes cell clumping.
-
Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice or at 4°C.[6] Fixed cells can be stored at 4°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[6] Carefully decant the ethanol and resuspend the cell pellet in 5 mL of PBS.
-
Washing: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant.
III. Propidium Iodide Staining
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A.[6] Incubate for 30 minutes at 37°C to ensure that only DNA is stained.[5]
-
PI Staining: Add 50 µg/mL of propidium iodide to the cell suspension.[6]
-
Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.[8]
-
Filtering: Just before analysis, filter the cell suspension through a 35-50 µm nylon mesh to remove cell aggregates.[9]
IV. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a laser suitable for exciting PI (e.g., 488 nm or 561 nm). Set the emission filter to collect the red fluorescence of PI (typically around 610-630 nm).
-
Data Acquisition:
-
Use a linear scale for the PI signal (FL2-A or a similar channel).[6]
-
Use a dot plot of the forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of the PI fluorescence area (FL2-A) versus PI fluorescence width (FL2-W) or height (FL2-H) to gate out doublets and clumps.[10]
-
Acquire at least 10,000 events within the single-cell gate for each sample to ensure statistical significance.[6][10]
-
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of the PI fluorescence intensity. Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data from the cell cycle analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 | 2.1 ± 0.5 |
| This compound (10 nM) | 65.7 ± 4.2 | 18.3 ± 2.1 | 16.0 ± 1.5 | 5.5 ± 1.2 |
| This compound (50 nM) | 78.9 ± 5.5 | 9.1 ± 1.5 | 12.0 ± 1.3 | 12.8 ± 2.3 |
| This compound (100 nM) | 85.3 ± 6.1 | 4.2 ± 0.8 | 10.5 ± 1.1 | 25.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments. The increase in the Sub-G1 population is indicative of apoptosis.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK9, leading to reduced transcription and subsequent cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. selleckchem.com [selleckchem.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. igbmc.fr [igbmc.fr]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: JSH-150 for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of JSH-150, a potent and highly selective CDK9 inhibitor, in mouse xenograft models. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] Preclinical studies in mouse xenograft models have shown significant anti-tumor activity of this compound, making it a promising candidate for further investigation.[1][3][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines |
| CDK9 IC50 | 1 nM | Biochemical Assay |
| GI50 Range | 1.1 - 44 nM | Multiple solid tumor and hematologic cancer cell lines |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dosage (mg/kg/day) | Treatment Duration | Outcome |
| 10 | 14 days | Complete suppression of tumor progression |
| 20 | 14 days | Suppression of tumor progression with no recurrence one week post-treatment |
| 30 | 14 days | Suppression of tumor progression with no recurrence one week post-treatment |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration |
| Tmax | 2.00 hours | Oral |
| T1/2 | 1.55 hours | Oral |
| Oral Bioavailability | 45.01% | Oral |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of key oncogenes and survival proteins.
Experimental Protocols
The following are detailed protocols for a typical in vivo efficacy study of this compound using a mouse xenograft model.
Materials and Reagents
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This compound
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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MV4-11 human acute myeloid leukemia cell line
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RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
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Matrigel (or similar basement membrane matrix)
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Immunocompromised mice (e.g., NOD/SCID or NSG)
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Sterile syringes and needles
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Calipers
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Anesthesia (e.g., isoflurane)
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Standard animal husbandry equipment
Experimental Workflow
Detailed Methodology
1. Cell Culture and Preparation
- Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation
- Acclimate immunocompromised mice for at least one week prior to the experiment.
- Anesthetize the mice using a standard protocol.
- Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
4. This compound Preparation and Administration
- Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 20, and 30 mg/mL for 10, 20, and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
- Administer this compound or vehicle to the respective groups daily via oral gavage.
5. Data Collection and Endpoint
- Continue to measure tumor volume and body weight every 2-3 days throughout the study.
- The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
- At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Concluding Remarks
This compound has demonstrated significant single-agent efficacy in preclinical mouse xenograft models of leukemia. The provided protocols offer a framework for conducting in vivo studies to further evaluate its therapeutic potential. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
JSH-150: Application Notes and Protocols for Oral Gavage and Intravenous Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By targeting CDK9, this compound effectively downregulates the expression of critical anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] These characteristics make this compound a promising candidate for preclinical and clinical development. This document provides detailed application notes and protocols for the oral gavage and intravenous (IV) administration of this compound in mice, intended to guide researchers in their in vivo studies.
Data Presentation
Pharmacokinetic Profile of this compound in Mice (Oral Administration)
The following table summarizes the available pharmacokinetic parameters of this compound following oral administration in mice. A complete side-by-side comparison with intravenous administration is not fully available in the reviewed literature.
| Parameter | Value | Species | Dosage | Reference |
| Bioavailability (F) | 45.01% | Mouse | Not Specified | [3] |
| Time to Maximum Concentration (Tmax) | 2.00 hours | Mouse | Not Specified | [3][4] |
| Half-life (T1/2) | 1.55 hours | Mouse | Not Specified | [3][4] |
In Vivo Efficacy of this compound (Oral Administration)
Studies in a MV4-11 cell-inoculated xenograft mouse model have demonstrated the anti-tumor efficacy of this compound.
| Dosage | Efficacy | Animal Model | Reference |
| 10 mg/kg/day | Almost complete suppression of tumor progression. | MV4-11 xenograft mouse model | [1][2] |
| 20 mg/kg/day | Almost complete suppression of tumor progression with no tumor recurrence observed a week after treatment cessation. | MV4-11 xenograft mouse model | [4] |
| 30 mg/kg/day | Almost complete suppression of tumor progression with no tumor recurrence observed a week after treatment cessation. | MV4-11 xenograft mouse model | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for this compound for both oral and intravenous administration in mice is as follows:
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10% DMSO: Serves as the initial solvent for this compound.
-
40% PEG300: A polyethylene glycol that aids in solubilizing the compound.
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5% Tween-80: A nonionic surfactant that improves solubility and stability.
-
45% Saline: The aqueous vehicle to bring the formulation to the final volume.
Preparation:
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Dissolve this compound in DMSO.
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Add PEG300 and mix thoroughly.
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Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and mix well.
Protocol for Oral Gavage Administration in Mice
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound formulation
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Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice) with a ball tip[5]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage is 10 mL/kg.[1][5]
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.[2] The head should be slightly extended to create a straight line from the mouth to the esophagus.[6]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.[5] Do not force the needle. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the this compound formulation.
-
Withdrawal and Monitoring: After administration, gently remove the needle. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or choking, for at least 10-15 minutes.
Protocol for Intravenous (Tail Vein) Administration in Mice
This protocol is a general guideline and requires proper training and adherence to institutional guidelines.
Materials:
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This compound formulation
-
Sterile syringes (e.g., 1 mL) with small gauge needles (e.g., 27-30 gauge)
-
A method for warming the tail (e.g., heat lamp, warm water bath)
-
A mouse restrainer
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70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. To aid in vasodilation and visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds.
-
Vein Identification: The two lateral tail veins are the preferred sites for injection. Gently wipe the tail with an alcohol swab to clean the area and improve vein visibility.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).
-
Administration: Once the needle is correctly positioned within the vein (a small flash of blood may be visible in the hub of the needle, though not always), slowly inject the this compound formulation. The maximum recommended bolus injection volume is 5 mL/kg. If you observe swelling or feel resistance, the needle is likely not in the vein; in this case, withdraw the needle and attempt a new injection at a more proximal site on the tail or in the other vein.
-
Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound administration.
References
Troubleshooting & Optimization
JSH-150 solubility in DMSO and cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of JSH-150 in DMSO and cell culture media, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO.[1] For best results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality DMSO to your desired concentration (e.g., 10 mM, 50 mM, or up to 100 mg/mL). Sonication can be used to aid dissolution if needed.[3] It is crucial to centrifuge the vial before opening to ensure any powder adhered to the cap or sides is collected at the bottom.
Q3: How do I dilute the this compound DMSO stock solution for cell culture experiments?
A3: Dilute the DMSO stock solution directly into your cell culture medium to achieve the final desired concentration. It is critical to add the DMSO stock to the media and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: What is the stability of this compound in stock solutions and how should it be stored?
A4: this compound powder is stable for up to 3 years when stored at -20°C.[3] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[4] These aliquots can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder is not visible in the vial. | The powder is highly dispersed due to static electricity during shipping. | Centrifuge the vial at a low speed to collect all the powder at the bottom before opening.[3] |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating capacity. | Use fresh, anhydrous (moisture-free) DMSO.[2] Gentle warming or sonication can also be applied to aid dissolution.[3] |
| Precipitate forms when diluting DMSO stock in cell culture media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Perform a serial dilution of your stock solution in DMSO first. Then, add the diluted DMSO stock to the cell culture medium while vortexing or mixing to ensure rapid dispersion. Avoid preparing large volumes of diluted compound in aqueous solutions long before use. Prepare fresh dilutions for each experiment. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution may have degraded the compound. | Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[4] Use a fresh aliquot for each experiment. |
| Cell toxicity observed in control group. | The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration is within the tolerated range for your specific cell line, typically ≤0.5%. Perform a dose-response experiment for DMSO alone to determine the toxicity threshold for your cells. |
Solubility Data
The solubility of this compound can vary slightly between batches. The following table summarizes reported solubility values.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100[2][5] | 197.99[5] | Use fresh, anhydrous DMSO.[2] |
| DMSO | 55[3] | 108.89[3] | Sonication is recommended.[3] |
| Ethanol | 100[2][5] | 197.99[5] | |
| Water | 100[2][5] | 197.99[5] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.99 mL of DMSO to 5 mg of this compound, MW: 505.08 g/mol ).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed medium to reach the final desired treatment concentration. Important: Add the DMSO stock directly to the medium and immediately mix by vortexing or inverting the tube to prevent precipitation.
-
Application: Add the final working solution to your cell cultures. Ensure a vehicle control (medium with an equivalent concentration of DMSO) is included in your experimental design.
Signaling Pathway
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][4][6][7] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II). This phosphorylation event is critical for the transition from transcription initiation to productive elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[1][2][6][8] The suppression of these key survival and proliferation genes ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][6][8]
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
JSH-150 Technical Support Center: Optimizing Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of JSH-150, a potent and highly selective CDK9 inhibitor, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor that is highly potent and selective for Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][4] This action is crucial for the transcriptional elongation of many genes, including short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[2][5] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a decrease in the expression of these critical survival proteins, ultimately causing cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][3][5]
Q2: How should I prepare and store a stock solution of this compound? A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][6] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][7] When preparing working solutions, thaw an aliquot and dilute it further in your cell culture medium. Note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[1]
Q3: What is a recommended starting concentration range for a cell viability assay? A3: this compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with GI₅₀ (Growth Inhibition 50) values typically in the low nanomolar to mid-nanomolar range.[7][8] For initial experiments, a broad dose-response curve is recommended, starting from as low as 0.1 nM up to 1-5 µM. A common starting point for many solid tumor and leukemia cell lines is in the 1 nM to 100 nM range.[7][8] It is crucial to determine the optimal concentration empirically for each specific cell line.
Q4: What is the typical incubation time for this compound in a cell viability experiment? A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific endpoint being measured. For cell viability or proliferation assays (e.g., Resazurin, MTT, CellTiter-Glo®), a 72-hour incubation period is commonly used to allow for effects on cell division to become apparent.[7] However, for mechanistic studies, such as observing the inhibition of RNA Pol II phosphorylation or the downregulation of MCL-1, shorter incubation times of 2 to 6 hours may be sufficient.[1][2]
Q5: Are there potential off-target effects or cytotoxicity concerns I should be aware of? A5: this compound is highly selective for CDK9, exhibiting 300 to 10,000-fold greater selectivity against other CDK family members.[1][3][5] However, like all kinase inhibitors, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[9][10] It is also important to distinguish between on-target toxicity (due to CDK9 inhibition) and non-specific cytotoxicity. This compound has been shown to be significantly less potent in normal, non-cancerous cell lines, suggesting a favorable therapeutic window.[7] Always include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose) to account for any solvent-induced toxicity.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability | 1. This compound concentration is too low. 2. The cell line is resistant to CDK9 inhibition. 3. Compound has degraded due to improper storage. 4. Insufficient incubation time. | 1. Increase the concentration range; test up to 5-10 µM. 2. Confirm target engagement via Western blot for p-RNA Pol II (Ser2). Consider using a known sensitive cell line (e.g., MV4-11) as a positive control. 3. Use a fresh aliquot of this compound stock solution. 4. Increase incubation time to 96 hours, ensuring media is refreshed if necessary. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. "Edge effect" in the multi-well plate. 3. Inaccurate pipetting of the compound. | 1. Ensure a single-cell suspension before seeding. Mix cells thoroughly between plating each row/column. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes. Perform serial dilutions carefully and mix well at each step. |
| Precipitate observed in the culture medium | 1. This compound has low solubility in aqueous media at the tested concentration. 2. Final DMSO concentration is too low to maintain solubility. | 1. Check the final concentration; this compound may precipitate at high micromolar concentrations. 2. Ensure the final DMSO concentration in the well is sufficient (typically ≤0.5%) but consistent across all treatments, including the vehicle control. If higher concentrations are needed, perform a DMSO toxicity control curve first. |
| Unexpectedly high cytotoxicity at very low concentrations | 1. The cell line is exceptionally sensitive. 2. Error in stock solution concentration calculation or dilution. 3. Synergistic effect with a component in the cell culture medium. | 1. This may be a valid result. Confirm by repeating the experiment with a narrower, lower concentration range (e.g., picomolar to low nanomolar). 2. Recalculate all concentrations and prepare fresh dilutions from a new stock aliquot. 3. Review media components. As a control, test the compound in a different recommended medium for that cell line. |
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Citation(s) |
| A375 | Melanoma | 0.002 | [7][8] |
| COLO205 | Colon Cancer | 0.044 | [7][8] |
| BE(2)M17 | Neuroblastoma | 0.004 | [7][8] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.003 | [7][8] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Single-digit nM range | [7] |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Double-digit nM range | [7] |
| CHO | Normal Hamster Ovary | 1.1 | [7] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. CDK9 | Citation(s) |
| CDK9/Cyclin T1 | 1 | - | [1][2][8] |
| CDK1/Cyclin B | 1,340 | 1,340x | [4][8] |
| CDK2/Cyclin A | 2,860 | 2,860x | [4][8] |
| CDK5/p25 | 4,640 | 4,640x | [4][8] |
| CDK7/Cyclin H/MNAT1 | 1,720 | 1,720x | [3][4][8] |
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound targeting the CDK9-mediated transcription pathway.
Experimental Workflow
Caption: Standard workflow for a cell viability assay to determine this compound potency.
Troubleshooting Logic
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CDK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent JSH-150 experimental results
Welcome to the technical support center for JSH-150, a potent and highly selective CDK9 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. Each problem is followed by potential causes and recommended solutions.
Issue 1: High Variability in IC50/GI50 Values Across Experiments
You may observe significant differences in the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound between experimental repeats.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Solubilization | This compound is soluble in DMSO at 100 mg/mL (197.98 mM).[1] Ensure the compound is fully dissolved before making serial dilutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations with PEG300, Tween80, or corn oil should be prepared fresh for each experiment.[1][2] |
| Cell Seeding Density | Variations in the initial number of cells plated can significantly impact the final readout. Use a consistent cell seeding density for all experiments. Regularly check cell viability and passage number, as these can affect growth rates and drug sensitivity. |
| Assay Incubation Time | The duration of this compound treatment can influence the observed IC50 value. The inhibitory effect of this compound on downstream targets like RNA Polymerase II phosphorylation can be observed as early as 2 hours.[1] Standardize the incubation time across all experiments for comparability. |
| Data Analysis Method | The mathematical model used to calculate the IC50 value can introduce variability.[3] Use a consistent, standardized non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) for all data analysis. |
Troubleshooting Workflow for IC50 Variability:
References
Technical Support Center: CDK9 L156F Mutation and JSH-150 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the CDK9 inhibitor, JSH-150, in the context of the CDK9 L156F mutation.
Frequently Asked Questions (FAQs)
Q1: What is the CDK9 L156F mutation and why is it significant?
The L156F mutation is a substitution of Leucine (L) with Phenylalanine (F) at position 156 in the kinase domain of the CDK9 protein. This mutation has been identified as a source of acquired resistance to several CDK9 inhibitors.[1][2] The introduction of the bulkier phenylalanine residue can cause steric hindrance within the ATP-binding pocket, disrupting the binding of inhibitors.[1][2]
Q2: How does the CDK9 L156F mutation affect the efficacy of CDK9 inhibitors?
The L156F mutation has been shown to drive resistance to both ATP-competitive CDK9 inhibitors and proteolysis-targeting chimeras (PROTACs).[1][2] Mechanistically, the larger side chain of phenylalanine compared to leucine can physically obstruct the binding of inhibitor molecules to the ATP-binding site of CDK9.[1][2]
Q3: What is the reported efficacy of this compound on wild-type CDK9?
This compound is a highly potent and selective inhibitor of wild-type (WT) CDK9, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 nM in biochemical assays.[3][4]
Q4: Is there quantitative data on the efficacy of this compound against the CDK9 L156F mutant?
As of the latest available information, direct quantitative data (e.g., IC50 or Ki values) for this compound specifically against the CDK9 L156F mutant is not publicly available. However, based on the known mechanism of resistance for the L156F mutation with other CDK9 inhibitors that bind in the same region, it is plausible that this compound's efficacy could be significantly reduced.[1][2] Researchers are encouraged to perform the experiments outlined in the protocols below to determine the precise impact of the L156F mutation on this compound activity.
Q5: Are there any known compounds that can overcome resistance mediated by the CDK9 L156F mutation?
Yes, a compound designated as IHMT-CDK9-36 has been identified that shows potent inhibitory activity against both wild-type CDK9 and the L156F mutant, suggesting that it is possible to overcome this resistance mechanism.[1][5]
Troubleshooting Guides
Issue 1: Reduced this compound Efficacy in Cell-Based Assays
Symptom: You observe a significant increase in the GI50 (concentration for 50% growth inhibition) or a lack of downstream signaling inhibition (e.g., no change in p-RNA Pol II Ser2, MCL-1, or MYC levels) in your cell line treated with this compound compared to previously established sensitive cell lines.
Possible Cause: Your cell line may have acquired a resistance mutation, such as L156F in the CDK9 gene.
Troubleshooting Steps:
-
Sequence the CDK9 Gene: Perform Sanger sequencing of the CDK9 kinase domain in your resistant cell line to check for the presence of the L156F mutation or other potential mutations.
-
Perform a Biochemical Kinase Assay: Compare the in vitro inhibitory activity of this compound on recombinant wild-type CDK9/cyclin T1 and L156F CDK9/cyclin T1 proteins. A significant shift in the IC50 value for the mutant protein will confirm on-target resistance.
-
Test an Alternative Inhibitor: If the L156F mutation is confirmed, consider testing a compound known to be effective against this mutant, such as IHMT-CDK9-36, as a positive control for overcoming resistance.[1]
Issue 2: Inconsistent Results in CDK9 Kinase Assays
Symptom: High variability in your in vitro kinase assay results when testing this compound against wild-type or mutant CDK9.
Possible Causes:
-
Enzyme Quality: The recombinant CDK9 protein may have low activity or be unstable.
-
Assay Conditions: Suboptimal ATP concentration, substrate concentration, or buffer components.
-
Compound Solubility: this compound may be precipitating at higher concentrations.
Troubleshooting Steps:
-
Validate Enzyme Activity: Test your recombinant CDK9 enzyme with a known, well-characterized inhibitor to ensure it is active.
-
Optimize ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration for your assay (e.g., the Km value for ATP).
-
Check Compound Solubility: Visually inspect your compound dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range.
-
Include Proper Controls: Always include no-enzyme, no-substrate, and no-inhibitor controls in your assay plate.
Data Presentation
Table 1: Efficacy of this compound against Wild-Type CDK9
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK9 (WT) | 1 | Biochemical | [3][4] |
Table 2: Example of Comparative Efficacy Data for CDK9 Inhibitors against WT and L156F Mutant CDK9 (Data for other inhibitors provided for context)
| Compound | Target | IC50 (nM) - WT | IC50 (nM) - L156F | Fold Change | Reference |
| BAY1251152 | CDK9 | Value not specified | Value not specified | >10 | [2] |
| AZD4573 | CDK9 | Value not specified | Value not specified | ~3-fold increase in GI50 | [2] |
| IHMT-CDK9-36 | CDK9 | Potent | Potent | No significant change | [1] |
Note: Specific IC50 values for BAY1251152 and AZD4573 from the cited study are presented graphically in the source and are not explicitly stated as numerical values in the abstract.
Experimental Protocols
Protocol 1: Generation of CDK9 L156F Knock-in Cell Line using CRISPR/Cas9
This protocol is based on methodologies described for generating similar resistance mutations.[2]
-
Design and Synthesize sgRNA and Donor Template:
-
Design a single guide RNA (sgRNA) targeting the region of the CDK9 gene encompassing Leucine 156.
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired C>T mutation to change the Leucine codon (CTC) to a Phenylalanine codon (TTC), flanked by homology arms.
-
-
Transfection:
-
Co-transfect the host cell line (e.g., a this compound sensitive line) with a plasmid expressing Cas9 and the designed sgRNA, along with the ssODN donor template.
-
-
Single-Cell Cloning and Screening:
-
After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screen the resulting clones by Sanger sequencing of the targeted region of the CDK9 gene to identify those with the desired L156F mutation.
-
Protocol 2: Cell-Based Proliferation Assay
-
Cell Seeding: Seed both the parental (wild-type CDK9) and the L156F mutant cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and other relevant inhibitors as controls) for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Calculate the GI50 values for each cell line by fitting the dose-response data to a non-linear regression curve.
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard kinase assay methodologies.[2][6]
-
Reaction Setup:
-
In a 384-well plate, add recombinant wild-type CDK9/cyclin T1 or L156F CDK9/cyclin T1 protein.
-
Add a serial dilution of this compound.
-
Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: CDK9 signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for investigating this compound resistance due to the L156F mutation.
References
- 1. lcsciences.com [lcsciences.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
minimizing JSH-150 off-target effects in experiments
Welcome to the technical support center for JSH-150, a potent and highly selective CDK9 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][2][4] This leads to a dose-dependent suppression of the expression of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][4]
Q2: How selective is this compound for CDK9?
A2: this compound exhibits exceptional selectivity for CDK9. It has a reported IC50 of 1 nM against CDK9 kinase in biochemical assays.[1][2][3] Its selectivity is approximately 300 to 10,000-fold higher for CDK9 compared to other members of the CDK family.[2][4] Furthermore, a KINOMEscan analysis across 468 kinases/mutants resulted in a selectivity score (S score) of 0.01 at a 1 µM concentration, indicating a very low affinity for other kinases and a low potential for off-target effects.[1][4]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: For in vitro cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended, depending on the cell line and experimental endpoint. This compound has shown potent antiproliferative effects in various cancer cell lines with GI50 values in the low nanomolar range.[5] For in vivo studies, a dosage of 10 mg/kg has been shown to almost completely suppress tumor progression in a xenograft mouse model.[1][2][4] However, optimal dosage may vary depending on the animal model and tumor type, and dose-response studies are recommended.
Q4: Is there evidence of this compound cytotoxicity in normal, non-cancerous cells?
A4: this compound has been shown to be significantly less sensitive in normal Chinese Hamster Ovary (CHO) cells (GI50: 1.1 µM) compared to a wide range of cancer cell lines, where it is effective at nanomolar concentrations.[5] This suggests a favorable therapeutic window. However, it is always advisable to test for cytotoxicity in relevant normal cell lines or primary cells in parallel with cancer cells in your experiments.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in in vitro kinase assays | Variation in ATP concentration. This compound is an ATP-competitive inhibitor. | Standardize the ATP concentration across all assays. Using an ATP concentration close to the Km value for CDK9 will provide more consistent and comparable IC50 values. |
| Enzyme autophosphorylation affecting assay signal. | If using a luciferase-based assay that measures ATP consumption, be aware that enzyme autophosphorylation can contribute to the signal. Consider using a more direct method of measuring substrate phosphorylation.[6] | |
| Incorrect assay setup or reagents. | Ensure the kinase, substrate, and buffer conditions are optimal for CDK9 activity. Refer to established protocols for CDK9 kinase assays. | |
| Suboptimal inhibition of downstream targets (e.g., p-RNA Pol II, MCL-1) in cell-based assays | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A 2-hour incubation has been shown to be effective in some cell lines.[3] |
| Poor cell permeability. | While this compound has demonstrated good cell-based activity, permeability can vary between cell lines. If suspected, consider using permeabilization agents as a positive control, though this is not standard for routine experiments. | |
| Rapid degradation of this compound in cell culture media. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store the stock solution at -20°C or -80°C. | |
| Unexpected cytotoxicity in normal cells | Off-target effects at high concentrations. | Although highly selective, at very high concentrations, this compound may inhibit other kinases. Use the lowest effective concentration determined from dose-response studies. Always include a positive control for toxicity and a vehicle control (DMSO). |
| The specific normal cell line is unusually sensitive. | Test a panel of different normal cell lines or primary cells to assess the general toxicity profile. | |
| Lack of efficacy in in vivo animal models | Poor bioavailability or rapid metabolism. | Ensure proper formulation and administration of this compound. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh for each administration. |
| Inadequate dosing regimen. | Optimize the dose and dosing frequency. While 10 mg/kg daily has been effective, the pharmacokinetics of your specific model may require adjustments. | |
| Tumor model is resistant to CDK9 inhibition. | Confirm the dependence of your tumor model on the CDK9 pathway. Analyze baseline levels of CDK9, c-Myc, and MCL-1. Consider combination therapies if resistance is observed. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9 | 1 | - |
| CDK1 | 1,340 | 1,340-fold |
| CDK2 | 2,860 | 2,860-fold |
| CDK5 | 4,640 | 4,640-fold |
| CDK7 | 1,720 | 1,720-fold |
Data compiled from multiple sources.[7]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A375 | Melanoma | 0.002 - 0.044 |
| A431 | Squamous Cell Carcinoma | 0.002 - 0.044 |
| BE(2)M17 | Neuroblastoma | 0.002 - 0.044 |
| GIST-T1 | Gastrointestinal Stromal Tumor | 0.002 - 0.044 |
| COLO205 | Colon Cancer | 0.002 - 0.044 |
| Various Leukemia Cell Lines | Leukemia | Single to double digit nM |
| CHO (Normal Cells) | Chinese Hamster Ovary | 1.1 |
Data compiled from MedchemExpress.[5]
Experimental Protocols
1. In Vitro CDK9 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from published methods to determine the IC50 of this compound against CDK9.[3]
-
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
PDKtide substrate
-
ATP
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution.
-
Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and PDKtide substrate.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration should be near the Km of ATP for CDK9).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to consume unused ATP.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to produce a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis of Downstream Targets
This protocol is for assessing the effect of this compound on the phosphorylation of RNA Pol II and the expression of MCL-1 and c-Myc.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II, anti-MCL-1, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
References
- 1. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
JSH-150: A Potent and Highly Selective CDK9 Inhibitor for Research Applications
For researchers, scientists, and drug development professionals, JSH-150 has emerged as a significant pharmacological tool for studying the roles of Cyclin-Dependent Kinase 9 (CDK9) in various physiological and pathological processes. This guide provides a comprehensive overview of this compound's selectivity profile against other CDKs, supported by available experimental data.
This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. It has demonstrated significant potential in preclinical studies for its anti-proliferative effects in various cancer cell lines. A defining characteristic of this compound is its remarkable selectivity for CDK9 over other members of the CDK family and a broader panel of kinases, minimizing off-target effects and making it a precise tool for targeted research.
Selectivity Profile of this compound Against Cyclin-Dependent Kinases
Experimental data from biochemical assays highlight the high affinity and selectivity of this compound for CDK9. The half-maximal inhibitory concentration (IC50) for this compound against CDK9 is consistently reported in the low nanomolar range, indicating potent inhibition.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/cyclin T1 | 1 | - |
| CDK1/cyclin B | 1340 | 1340 |
| CDK2/cyclin A | 2860 | 2860 |
| CDK5/p25 | 4640 | 4640 |
| CDK7/cyclin H/MAT1 | 1720 | 1720 |
| CDK14/cyclin Y | 1680 | 1680 |
| CDK16/cyclin Y | 292 | 292 |
Note: IC50 values are sourced from publicly available data. The IC50 for CDK9 has been reported as 1 nM and 6 nM in different studies, which may be attributable to variations in experimental conditions.[1][2]
As the table illustrates, this compound displays a selectivity of over 1000-fold for CDK9 compared to other key cell cycle-regulating CDKs such as CDK1 and CDK2. This high degree of selectivity is crucial for delineating the specific functions of CDK9 in cellular processes.
A broader screening of this compound against a panel of 468 kinases, known as a KINOMEscan, resulted in a selectivity score (S score(1)) of 0.01, further underscoring its high specificity for CDK9.[3]
Experimental Protocols
The determination of the IC50 values for this compound against various CDKs is typically performed using a biochemical kinase assay. A commonly employed method is the ADP-Glo™ Kinase Assay .
ADP-Glo™ Kinase Assay Protocol
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The inhibition of kinase activity by this compound is measured by a decrease in ADP production.
Materials:
-
Recombinant CDK/cyclin complexes
-
This compound (serially diluted)
-
Substrate (e.g., a peptide substrate for the specific CDK)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
A kinase reaction is set up containing the specific CDK/cyclin complex, the substrate, and ATP in a buffer solution.
-
This compound, at various concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
The reaction is incubated to allow for the kinase-catalyzed phosphorylation of the substrate, which converts ATP to ADP.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 values are calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation. This, in turn, downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and the proto-oncogene c-Myc, ultimately inducing cell cycle arrest and apoptosis in susceptible cells.
Below is a diagram illustrating the selectivity profile of this compound.
References
- 1. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JSH-150 and Flavopiridol in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two cyclin-dependent kinase (CDK) inhibitors, JSH-150 and flavopiridol, in acute myeloid leukemia (AML) models. The information presented is collated from various independent studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Acute myeloid leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for anticancer drug development. Flavopiridol (also known as alvocidib), a pan-CDK inhibitor, has been evaluated in clinical trials for AML. This compound is a more recent and highly selective CDK9 inhibitor. This guide compares their performance in preclinical AML models based on available experimental data.
Mechanism of Action
Both this compound and flavopiridol exert their anti-leukemic effects by inhibiting CDKs, which leads to cell cycle arrest and apoptosis. However, their selectivity profiles differ significantly.
This compound is a highly potent and selective inhibitor of CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation of many genes, including anti-apoptotic proteins like MCL-1 and the oncogene c-Myc. By selectively inhibiting CDK9, this compound effectively downregulates the expression of these key survival proteins in AML cells.[3]
Flavopiridol is a broader spectrum CDK inhibitor, targeting multiple CDKs including CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values in the nanomolar range.[4][5] Its inhibitory action on CDKs involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) leads to cell cycle arrest at the G1/S and G2/M phases.[4] Its inhibition of CDK9 contributes to the downregulation of short-lived anti-apoptotic proteins like MCL-1, similar to this compound.[6]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and flavopiridol in AML cell lines. Data is compiled from multiple sources and experimental conditions may vary.
Table 1: Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity Highlights |
| This compound | CDK9/Cyclin T1 | 1[7][8] | ~300-10,000-fold selective over other CDKs.[9] |
| CDK1/Cyclin B | 1340[8] | ||
| CDK2/Cyclin A | 2860[8] | ||
| CDK7/Cyclin H | 1720[10][7][8] | ||
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100[5] | Pan-CDK inhibitor. |
| CDK7 | ~300-875[5] | Less potent against CDK7. |
Table 2: Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) |
| This compound | Leukemia Cell Lines | Growth Inhibition | Single to double-digit nM range[7][8] |
| Flavopiridol | HL-60 | Growth Inhibition (IC50) | ~120[8] |
| MV4-11 | Cell Viability | Significant therapeutic activity (liposomal formulation)[11] | |
| MOLM-13 | Cell Viability | Significant therapeutic activity (liposomal formulation)[11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and flavopiridol.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the drug that inhibits 50% of cell growth (GI50) or is lethal to 50% of the cells (IC50).
-
General Protocol:
-
AML cell lines (e.g., MV4-11, HL-60, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or flavopiridol for a specified duration (e.g., 48 or 72 hours).
-
Cell viability is assessed using assays such as MTS, resazurin reduction, or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.
-
The absorbance or luminescence is measured, and the data is used to calculate the IC50 or GI50 values.
-
Apoptosis Assays
-
Objective: To quantify the extent of apoptosis induced by the compounds.
-
General Protocol (Annexin V/Propidium Iodide Staining):
-
AML cells are treated with the compounds for a defined period.
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Cycle Analysis
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
General Protocol (Propidium Iodide Staining):
-
AML cells are treated with the compounds for a specific duration.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
General Protocol (MV4-11 Xenograft Model):
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously injected with MV4-11 AML cells.[11][14]
-
Once tumors are established (for subcutaneous models) or leukemia is disseminated (for intravenous models), mice are randomized into treatment and control groups.
-
This compound (e.g., 10 mg/kg) or flavopiridol is administered via a defined route (e.g., intraperitoneal or intravenous injection) and schedule.[10]
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and weighed, or survival is assessed.
-
Comparative Summary and Conclusion
-
Potency and Selectivity: this compound demonstrates significantly higher potency against its primary target, CDK9 (IC50 = 1 nM), compared to flavopiridol's broader CDK inhibition (IC50s in the 20-100 nM range). The high selectivity of this compound for CDK9 may offer a more targeted therapeutic approach with a potentially wider therapeutic window and fewer off-target effects compared to the pan-CDK inhibition of flavopiridol.
-
In Vitro Efficacy: Both compounds show potent anti-proliferative effects in AML cell lines in the nanomolar range. However, direct comparative studies are needed to definitively conclude which is more effective across a broader panel of AML subtypes.
-
In Vivo Efficacy: Both this compound and flavopiridol have demonstrated anti-tumor activity in preclinical AML xenograft models. This compound has been shown to almost completely suppress tumor progression in an MV4-11 model at a 10 mg/kg dose.[2][10] Flavopiridol has also shown significant therapeutic activity in MV4-11 and MOLM-13 models, particularly with a liposomal formulation.[11]
-
Mechanism of Action: While both drugs induce apoptosis and cell cycle arrest, this compound's action is primarily through the targeted inhibition of transcriptional elongation via CDK9. Flavopiridol's effects are a combination of inhibiting both transcriptional and cell-cycle CDKs. The high selectivity of this compound for CDK9 may be advantageous in AML, a disease often characterized by transcriptional addiction.
References
- 1. DSpace [scholarshare.temple.edu]
- 2. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. journals.plos.org [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Development and characterization of a novel flavopiridol formulation for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
JSH-150 and Alvocidib: A Comparative Guide to CDK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors: JSH-150 and alvocidib. While both compounds target CDK9, a key regulator of transcriptional elongation and a promising target in oncology, they exhibit distinct profiles in terms of potency, selectivity, and clinical development stage. This document aims to provide an objective comparison to aid researchers in selecting the appropriate tool compound for their studies and to inform drug development strategies.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II) and negative elongation factors, releasing paused RNAP II and enabling transcriptional elongation. Many cancers, particularly hematological malignancies, are dependent on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and oncogenes like MYC. Inhibition of CDK9 disrupts this "transcriptional addiction," leading to cell cycle arrest and apoptosis in cancer cells.[1]
This compound is a highly selective and potent inhibitor of CDK9.[2][3] It acts by blocking the ATP-binding site of CDK9, which in turn inhibits the phosphorylation of RNAP II and leads to the suppression of MCL-1 and c-Myc expression.[2]
Alvocidib (formerly known as flavopiridol) is a first-generation, broader-spectrum CDK inhibitor.[4] It inhibits several CDKs, including CDK1, 2, 4, 6, and 9.[5] Its anti-cancer effects are attributed to the inhibition of multiple cell cycle-related and transcriptional CDKs, with CDK9 inhibition being a key mechanism for its activity in diseases like acute myeloid leukemia (AML) through the downregulation of MCL-1.[5][6]
Potency and Selectivity: A Tale of Two Inhibitors
A key differentiator between this compound and alvocidib is their selectivity. This compound was developed as a highly selective CDK9 inhibitor, while alvocidib has a broader kinase inhibition profile. This difference has significant implications for their potential therapeutic windows and off-target effects.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Alvocidib |
| CDK9 IC50 | 1 nM[2][3] | ~10 nM[5] |
| Other CDK IC50s | CDK7: 1.72 µM (highly selective for CDK9)[3] | CDK1: 30 nM, CDK2: 170 nM, CDK4: 100 nM, CDK6: 60 nM, CDK7: 300 nM[5] |
| Kinase Selectivity | Highly selective over a panel of 468 kinases (KINOMEscan S score(1) = 0.01)[2] | Pan-CDK inhibitor with activity against other kinases[5] |
Disclaimer: IC50 values are highly dependent on assay conditions and should be interpreted with caution when comparing data from different sources.
Preclinical Efficacy
Both this compound and alvocidib have demonstrated anti-cancer activity in preclinical models.
This compound: this compound has shown potent antiproliferative effects against a range of cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and various leukemia cell lines.[2] In a xenograft mouse model using MV4-11 leukemia cells, a 10 mg/kg dose of this compound was able to almost completely suppress tumor progression.[2]
Alvocidib: As a compound that has been in development for a longer period, alvocidib has a more extensive preclinical dataset. It has demonstrated in vitro and in vivo activity in numerous cancer models, particularly in hematological malignancies.[4] Its clinical activity in AML is well-documented.[7]
Table 2: Preclinical Data Summary
| Feature | This compound | Alvocidib |
| Cell Line Activity | Broad anti-proliferative effects against solid and hematological cancer cell lines.[2] | Broad cytotoxicity against various tumor cell lines.[4] |
| In Vivo Efficacy | Significant tumor suppression in an MV4-11 leukemia xenograft model.[2] | Demonstrable in vivo activity in various preclinical models, leading to clinical trials.[7] |
| Pharmacokinetics | Good in vivo PK/PD profile reported in a mouse model.[2] | Pharmacokinetics have been studied in multiple clinical trials, showing avid plasma protein binding.[8][9] |
Clinical Development
Alvocidib, being the first CDK inhibitor to enter clinical trials, has a significant history of clinical investigation.[4] It has shown clinical activity in patients with AML and chronic lymphocytic leukemia (CLL).[7][8] However, its development has been challenged by a narrow therapeutic window and significant toxicities, including tumor lysis syndrome and cytokine release syndrome.[8]
As a more recently developed compound, this compound is at an earlier stage of development, with promising preclinical data suggesting it may be a candidate for further investigation in clinical settings.[2] The high selectivity of this compound for CDK9 could potentially translate to a better safety profile compared to less selective inhibitors like alvocidib.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays.
Kinase Assay
This compound (ADP-Glo™ Kinase Assay): This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing CDK9/CyclinK kinase, the test compound (this compound), and a CDK9 substrate (PDKtide) with ATP.
-
Incubation: The reaction is incubated for 1 hour at 37°C.
-
ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: The luminescence is measured using a plate reader, and the dose-response curve is fitted to determine the IC50 value.
Alvocidib (Radioisotope-based Filter Binding Assay): This is a traditional method to measure kinase activity.
-
Reaction Mixture: The reaction includes the target kinase (e.g., CDK9), a substrate (e.g., a peptide derived from RNA polymerase II), [γ-33P]ATP, and the test compound (alvocidib).
-
Incubation: The reaction is incubated to allow for the transfer of the radiolabeled phosphate group to the substrate.
-
Stopping the Reaction: The reaction is stopped, often by the addition of an acid.
-
Filter Binding: The reaction mixture is spotted onto a phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-33P]ATP.
-
Measurement: The radioactivity retained on the filter is measured using a scintillation counter to determine the extent of kinase inhibition.
Cell Viability Assay (MTS Assay for Alvocidib)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of alvocidib for a specified period (e.g., 72 hours).
-
MTS Reagent: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in combination with an electron coupling reagent (phenazine methosulfate), is added to each well.
-
Incubation: The plates are incubated to allow viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490-500 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Summary and Future Perspectives
This compound and alvocidib represent two distinct approaches to CDK9 inhibition. Alvocidib, a first-in-class pan-CDK inhibitor, has paved the way for targeting CDKs in cancer therapy and has demonstrated clinical activity, albeit with toxicity challenges. This compound exemplifies the next generation of CDK9 inhibitors, with its high potency and selectivity offering the potential for a wider therapeutic index and a more targeted approach to treating transcriptionally addicted cancers.
For researchers, the choice between these two inhibitors will depend on the specific research question. Alvocidib may be useful for studying the effects of broad CDK inhibition, while this compound is a more precise tool for dissecting the specific roles of CDK9. In the context of drug development, the high selectivity of this compound makes it an attractive candidate for further clinical investigation, with the hope of achieving the therapeutic benefits of CDK9 inhibition with an improved safety profile. Further head-to-head preclinical and, eventually, clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two CDK9 inhibitors.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alvocidib (flavopiridol) for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I clinical and pharmacokinetic study of flavopiridol in children with refractory solid tumors: a Children's Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
JSH-150: A Comparative Analysis of a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JSH-150's Performance Against Other Selective CDK9 Inhibitors, Supported by Preclinical Data.
The landscape of cancer therapeutics is increasingly focused on targeting transcriptional addiction, a hallmark of many malignancies. Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in this domain. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a pivotal step for releasing promoter-proximal pausing and enabling transcriptional elongation.[1][2] Cancer cells, often reliant on the continuous expression of short-lived oncoproteins and anti-apoptotic factors like MYC and Mcl-1, are particularly vulnerable to CDK9 inhibition.[3][4]
This compound is a novel, potent, and highly selective CDK9 inhibitor developed through a structure-guided design approach.[2] This guide provides a comparative analysis of this compound against other notable selective CDK9 inhibitors—AZD4573, KB-0742, and NVP-2—focusing on biochemical potency, kinase selectivity, cellular activity, and preclinical in vivo efficacy.
Biochemical Potency and Selectivity
A key differentiator for next-generation CDK9 inhibitors is their selectivity against other cyclin-dependent kinases, particularly those involved in cell cycle progression (e.g., CDK1, CDK2, CDK4/6), to minimize off-target toxicity.[5] this compound demonstrates exceptional potency and selectivity in biochemical assays.
Table 1: Comparison of Biochemical Potency (IC50) and Selectivity of CDK9 Inhibitors
| Compound | CDK9 IC50 (nM) | Selectivity over other CDKs | Kinome Selectivity | Reference |
| This compound | 1 | ~300 - 10,000-fold | High (KINOMEscan S score(1) = 0.01) | [2][6] |
| NVP-2 | 0.5 | ~700-fold vs DYRK1B; >1000-fold vs CDK1/2 | High (Selective over 468 kinases) | [7][8][9] |
| AZD4573 | < 4 | >10-fold vs other CDKs | High | [10][11][12] |
| KB-0742 | 6 | >50-fold vs all CDKs; >100-fold vs cell-cycle CDKs | High | [13][14] |
Data compiled from multiple sources; assays may not have been performed under identical conditions.
This compound's low nanomolar potency is comparable to that of NVP-2 and AZD4573.[2][7][10] Notably, it exhibits a remarkable selectivity margin of 300- to 10,000-fold against other CDK family members, a critical feature for a favorable therapeutic window.[2]
Mechanism of Action: Transcriptional Repression
The primary mechanism of action for these inhibitors is the suppression of transcriptional elongation. By inhibiting CDK9, they prevent the phosphorylation of RNAPII at the Serine 2 position (pSer2) of its C-terminal domain, leading to a rapid, dose-dependent decrease in the mRNA and protein levels of key survival factors.
This inhibition leads to the depletion of proteins with short half-lives, such as Mcl-1 and MYC, ultimately inducing cell cycle arrest and apoptosis in transcriptionally addicted cancer cells.[6][10][15]
Cellular Activity: Anti-Proliferative Effects
The potent biochemical activity of this compound translates into robust anti-proliferative effects across a wide range of cancer cell lines, including both hematological malignancies and solid tumors.
Table 2: Comparison of In Vitro Anti-Proliferative Activity of CDK9 Inhibitors
| Compound | Cell Line (Cancer Type) | Potency Metric | Value | Reference |
| This compound | Various | Potent antiproliferative effects | (Not specified) | [2][15] |
| MV4-11 (AML) | Apoptosis induction | Dose-dependent | [2][6] | |
| NVP-2 | Kasumi-1 (AML) | IC50 (24h) | 10.02 nM | [16] |
| U937 (AML) | IC50 (24h) | 12.15 nM | [16] | |
| AZD4573 | Hematological Cancers (Median) | GI50 (24h) | 11 nM | [10] |
| Hematological Cancers (Median) | Caspase EC50 (6h) | 30 nM | [10] | |
| KB-0742 | 22rv1 (Prostate) | Growth Arrest | 1.2 µM | [13] |
| Breast Cancer Cell Lines | Viability | Cytostatic/Cytotoxic | [17] |
This compound has demonstrated broad activity against cell lines from melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia.[2][6] Similarly, AZD4573 and NVP-2 show potent, low-nanomolar activity, particularly in hematological cancer cell lines.[10][16]
In Vivo Efficacy in Preclinical Models
The ultimate test of a preclinical candidate is its performance in vivo. This compound has shown significant anti-tumor efficacy in a xenograft mouse model.
Table 3: Comparison of In Vivo Efficacy of CDK9 Inhibitors in Leukemia Xenograft Models
| Compound | Model | Dosing Regimen | Outcome | Reference |
| This compound | MV4-11 (AML) Xenograft | 10 mg/kg | Complete suppression of tumor progression | [2][6] |
| AZD4573 | MV4-11 (AML) Xenograft | 15 mg/kg (IP, BID, weekly) | Tumor regression | [11][18] |
| KB-0742 | TNBC PDX Models | Intermittent (3-days on/4-days off) | Anti-tumor activity | [17] |
| NVP-2 | (Data not available in searches) | (Not available) | (Not available) |
In an MV4-11 acute myeloid leukemia (AML) xenograft model, a 10 mg/kg dose of this compound was sufficient to completely suppress tumor progression, highlighting its potential for in vivo activity.[2][6] This result is comparable to the tumor regressions observed with AZD4573 in similar models.[18] KB-0742, which is orally bioavailable, has also demonstrated anti-tumor activity in solid tumor patient-derived xenograft (PDX) models and is currently in Phase 1/2 clinical trials.[17][19]
Experimental Protocols
The data presented in this guide are based on standard preclinical assays. Below are generalized methodologies for the key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
The kinase reaction is initiated by combining the CDK9 enzyme, a suitable substrate (e.g., PDKtide), ATP, and varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer.[15][20]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.[15]
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. This is typically followed by a 40-minute incubation at room temperature.[21]
-
Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP.[21]
-
Following a 30-minute incubation, the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP initially produced.[21]
-
Luminescence is measured with a plate reader, and IC50 values are calculated by fitting the data to a dose-response curve.[15]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cells are seeded in multi-well plates (e.g., 96-well) and treated with serial dilutions of the CDK9 inhibitor or a vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 24-72 hours).
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[9]
-
A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[9][22]
-
The contents are mixed on an orbital shaker for ~2 minutes to induce cell lysis.[7]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded using a luminometer. GI50 or IC50 values are then calculated.
Western Blot for Target Engagement
This technique is used to detect the levels of specific proteins to confirm the inhibitor's mechanism of action in cells.
Methodology:
-
Cancer cells (e.g., MV4-11) are treated with the CDK9 inhibitor at various concentrations for a short duration (e.g., 2-6 hours).[15]
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins, such as Phospho-RNAPII (Ser2), Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin).[15]
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein levels.
In Vivo Xenograft Model
These studies assess the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.
-
A specific number of human cancer cells (e.g., 1-5 million MV4-11 cells) are injected, typically subcutaneously or intravenously, to establish tumors.[3]
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The CDK9 inhibitor is administered according to a specific dose and schedule (e.g., 10 mg/kg, intraperitoneally, once daily).[3][13]
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, the efficacy is determined by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic markers (like pSer2-RNAPII levels in tumor tissue) may also be assessed.
Conclusion
This compound stands as a highly potent and selective CDK9 inhibitor with a compelling preclinical profile. Its exceptional selectivity over other kinases, combined with potent anti-proliferative activity and robust in vivo efficacy, positions it as a strong candidate for further development. The data suggests that this compound's performance is highly competitive with other leading selective CDK9 inhibitors like NVP-2, AZD4573, and KB-0742. Its ability to completely suppress tumor progression in a leukemia xenograft model at a well-tolerated dose underscores its potential as a therapeutic agent for transcriptionally addicted cancers. Further clinical investigation is warranted to determine its safety and efficacy in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assay [bio-protocol.org]
- 7. ch.promega.com [ch.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. CDK9/CyclinK Kinase Enzyme System Application Note [promega.kr]
- 15. A New Insight into MYC Action: Control of RNA Polymerase II Methylation and Transcription Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potent anti-leukemic activity of a specific cyclin-dependent kinase 9 inhibitor in mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating JSH-150 Targets: A Proteomics-Driven Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how cutting-edge proteomics technologies can be employed to validate the molecular targets of JSH-150, a potent and highly selective CDK9 inhibitor. While direct proteomics studies on this compound are not yet extensively published, this document leverages data from analogous selective CDK9 inhibitors to illustrate the expected outcomes and methodologies. By presenting this information in a comparative format, we aim to equip researchers with the knowledge to design and interpret experiments for this compound and similar targeted therapies.
This compound is a novel and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), demonstrating an IC50 of 1 nM in biochemical assays.[1][2][3] Its mechanism of action involves the dose-dependent inhibition of RNA Polymerase II (Pol II) phosphorylation, leading to the suppression of key anti-apoptotic proteins like MCL-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2] To rigorously validate its on-target efficacy and map potential off-target interactions, a multi-pronged proteomics approach is essential.
Comparative Analysis of Proteomics Methods for Target Validation
Several orthogonal proteomics methods are available to confirm the direct binding of this compound to CDK9 and to identify other potential protein interactions across the proteome. The following table summarizes these techniques and their expected outcomes for a selective CDK9 inhibitor.
| Proteomics Method | Principle | Expected On-Target Results for a Selective CDK9 Inhibitor | Potential Off-Target Identification |
| Chemical Proteomics (Affinity Purification-Mass Spectrometry) | An immobilized analog of the inhibitor is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[4][5][6] | - Primary Target: Strong and dose-dependent enrichment of CDK9. - Complex Partners: Co-purification of known CDK9 binding partners, such as Cyclin T1, Cyclin T2, and AFF4, indicating the capture of the p-TEFb complex.[4][5] | Identification of other proteins that bind to the affinity probe, which may represent off-targets. |
| Kinobeads | A mixture of broad-spectrum kinase inhibitors immobilized on beads is used to enrich a large portion of the cellular kinome. Competition with a free inhibitor reveals its specific kinase targets.[4][7][8][9][10][11] | - Primary Target: Dose-dependent decrease in the binding of CDK9 to the Kinobeads. - Selectivity Profile: Minimal competition observed for other kinases at relevant concentrations. | Reveals a comprehensive profile of kinase off-targets, allowing for a quantitative assessment of selectivity across the kinome. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins upon ligand binding. Drug binding typically stabilizes the target protein, increasing its melting temperature.[4][5][12][13][14] | - Direct Engagement: A significant and dose-dependent increase in the thermal stability of CDK9 in both cell lysates and intact cells. | Can identify off-targets that exhibit a thermal shift upon compound treatment. In intact cells, it can also reveal downstream pathway modulations. For example, inhibition of an upstream kinase might alter the stability of its substrate.[5] |
| Quantitative Proteomics (SILAC/TMT) | Compares the relative abundance of thousands of proteins between treated and untreated cells. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT) are common methods.[15][16][17][18][19] | - Downstream Effects: Decreased abundance of short-lived proteins whose transcription is dependent on CDK9 activity, such as c-Myc and MCL-1. | Can reveal broader cellular responses and potential off-target-driven changes in protein expression that are not direct binding events.[20][21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomics experiments. Below are outlines of the key experimental protocols.
Kinobeads-Based Competitive Profiling
-
Cell Culture and Lysis: Culture cells of interest (e.g., MV4-11 leukemia cells) to 70-80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain native protein complexes.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Enrichment: Add the pre-washed Kinobeads slurry to each lysate-compound mixture and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases using a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the eluted kinases. Generate dose-response curves for each identified kinase to determine the potency of this compound against them.
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Readout
-
Cell Treatment: Treat intact cells with this compound at a specific concentration or with a DMSO control for a defined time.
-
Heating Profile: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis using a standard proteomics workflow (reduction, alkylation, digestion, and peptide labeling with TMT or SILAC).
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of each protein at each temperature point. Generate "melting curves" for each protein and determine the change in the melting temperature (Tm) upon this compound treatment. A positive shift in Tm indicates target engagement.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in target validation.
Figure 1: Simplified signaling pathway of CDK9 inhibition by this compound.
Figure 2: General experimental workflow for proteomic validation of this compound targets.
Conclusion
The validation of this compound's targets through a multi-faceted proteomics approach is critical for a comprehensive understanding of its mechanism of action and for predicting its therapeutic window. While direct binding to CDK9 is the expected primary on-target effect, a thorough investigation using techniques like Kinobeads and CETSA-MS will provide a detailed map of its selectivity across the kinome and the broader proteome. Furthermore, quantitative proteomics will shed light on the downstream consequences of CDK9 inhibition. The collective data from these orthogonal approaches will provide a high degree of confidence in this compound's target engagement profile, which is invaluable for its continued development as a potential therapeutic agent.
References
- 1. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biognosys.com [biognosys.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiplex quantitative SILAC for analysis of archaeal proteomes: a case study of oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of JSH-150 and NVP-2: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent cyclin-dependent kinase 9 (CDK9) inhibitors, JSH-150 and NVP-2. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further investigation.
Mechanism of Action and Target Profile
Both this compound and NVP-2 are potent and highly selective ATP-competitive inhibitors of CDK9, a key regulator of transcriptional elongation.[1][2][3] CDK9, in complex with its cyclin partner (T1, T2a, or T2b), forms the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), promoting the transition from abortive to productive transcription elongation.[4][5][6] By inhibiting CDK9, both this compound and NVP-2 effectively suppress the phosphorylation of RNAP II, leading to a global downregulation of transcription, particularly of genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins like MCL-1.[2][7][8] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][3]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and NVP-2, facilitating a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency Against CDK9
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CDK9 | 1[2][8][9][10] | Biochemical Kinase Assay (ADP-Glo)[2] |
| NVP-2 | CDK9/CycT | 0.514[1][7][11] | Cell-free assay[1] |
Table 2: Kinase Selectivity
| Compound | Selectivity Profile |
| This compound | ~300-10,000-fold selectivity over other CDK family members.[2][3][9] High selectivity over 468 other kinases/mutants.[2][3][9] |
| NVP-2 | Highly selective, with DYRK1B being the only other kinase inhibited by >99% at 1 µM.[3][12] Shows inhibitory effects on CDK1/CycB (IC50: 0.584 µM), CDK2/CycA (IC50: 0.706 µM), and CDK16/CycY (IC50: 0.605 µM).[7][11] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line(s) | Effect |
| This compound | Melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, leukemia cell lines.[2][9][10] | Potent anti-proliferative effects.[2][9] |
| NVP-2 | MOLT4 (leukemia) | CRBN-dependent anti-proliferative and pro-apoptotic effects (IC50: 9 nM).[11][13] |
| NVP-2 | Various leukemia cell lines | Anti-proliferative activity.[4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the CDK9 signaling pathway targeted by this compound and NVP-2, and a typical experimental workflow for evaluating their efficacy.
Caption: CDK9 signaling pathway inhibited by this compound and NVP-2.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the characterization of this compound and NVP-2.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay is used to determine the in vitro potency of the inhibitors against their target kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.
-
Protocol (adapted for this compound): [2]
-
Prepare a reaction mixture containing CDK9/CyclinK kinase (e.g., 3 ng/µL), the CDK9 substrate PDKtide (e.g., 0.2 µg/µL), and ATP (e.g., 10 µM).[2]
-
Add serially diluted this compound or NVP-2 to the reaction mixture.
-
Incubate the reaction at 37°C for 1 hour.[2]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a non-linear regression curve using appropriate software (e.g., GraphPad Prism).[1][2]
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® Assay determines the number of viable cells by measuring the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol (adapted for NVP-2): [1]
-
Seed cells (e.g., MOLT4) in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of this compound or NVP-2. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours).[1]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the anti-proliferative effects and calculate IC50 values.[1]
-
Western Blotting for Target Engagement and Downstream Effects
This technique is used to detect specific proteins in a sample and assess the effect of the inhibitors on their expression and phosphorylation status.
-
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.
-
Protocol (adapted for this compound): [2]
-
Treat cells (e.g., MV4-11, HL-60, MEC-1) with various concentrations of this compound or NVP-2 for a designated time (e.g., 2 hours).[2][9]
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins such as Phospho-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, cleaved PARP, and a loading control (e.g., GAPDH).[2][7]
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
Conclusion
Both this compound and NVP-2 are highly potent and selective inhibitors of CDK9, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. While NVP-2 exhibits a slightly lower IC50 in biochemical assays, both compounds show excellent selectivity for CDK9 over other kinases. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the cell lines being investigated and the desired selectivity profile. The provided experimental protocols offer a foundation for researchers to further evaluate and compare these promising therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical inhibitors of transcription-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. NVP-2 | CDK | Apoptosis | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
A Head-to-Head In Vivo Comparison of Next-Generation CDK9 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of three prominent clinical-stage CDK9 inhibitors: AZD4573, KB-0742, and Voruciclib. While direct head-to-head preclinical studies are limited, this document synthesizes available in vivo data from separate studies to offer a comparative overview of their anti-cancer efficacy, mechanisms of action, and experimental protocols.
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key regulator of transcriptional elongation, its inhibition leads to the downregulation of short-lived oncoproteins, most notably MYC and the anti-apoptotic protein MCL-1, which are crucial for the survival and proliferation of many cancer cells. This guide delves into the in vivo performance of three selective CDK9 inhibitors, providing a framework for understanding their potential in cancer therapy.
At a Glance: In Vivo Efficacy of CDK9 Inhibitors
The following tables summarize the key in vivo findings for AZD4573, KB-0742, and Voruciclib from various preclinical studies. It is important to note that these results are not from direct comparative studies and experimental conditions may vary.
Table 1: Summary of In Vivo Efficacy of AZD4573
| Cancer Model | Animal Model | Dosing Schedule | Key Outcomes |
| Acute Myeloid Leukemia (AML) | MV-4-11 Xenograft | 15 mg/kg, IP, twice daily with a 2-hour split, 2 days on/5 days off | Sustained tumor regressions for over 125 days.[1] |
| AML | Patient-Derived Xenograft (PDX) | Not specified | >50% reduction of leukemic blasts in the bone marrow in 5 out of 9 models.[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | SUDHL4 Xenograft | Intermittent dosing | 94% tumor growth inhibition as monotherapy; complete tumor regressions when combined with venetoclax.[2] |
| Multiple Myeloma (MM), AML, Non-Hodgkin Lymphoma (NHL) | Subcutaneous and disseminated models | Not specified | Durable tumor regressions.[3] |
Table 2: Summary of In Vivo Efficacy of KB-0742
| Cancer Model | Animal Model | Dosing Schedule | Key Outcomes |
| Triple-Negative Breast Cancer (TNBC) | MYC-amplified PDX models | 60 mg/kg, PO, 3 days on/4 days off for up to 4 cycles | Inhibition of tumor growth.[4] |
| Lymphoma | Xenograft models | Not specified | >50% tumor growth inhibition.[5] |
| Small-Cell Lung Cancer | Patient-Derived Organoid (PDO) models | Not specified | Active in models regardless of treatment history.[5] |
| Castration-Resistant Prostate Cancer (CRPC) | Not specified | Not specified | Potent anti-tumor activity.[6] |
Table 3: Summary of In Vivo Efficacy of Voruciclib
| Cancer Model | Animal Model | Dosing Schedule | Key Outcomes |
| KRAS-mutant Colorectal and Lung Cancer | Xenograft models | Not specified | Inhibition of tumor growth.[7] |
| KRAS G12C-mutant cancers | Not specified | Not specified | Synergistic activity with KRAS G12C inhibitors.[8] |
| Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL) | Murine xenograft models | Not specified | Synergized with venetoclax, leading to increased apoptosis, decreased tumor growth, and improved survival.[9] |
Delving into the Mechanism: The CDK9 Signaling Pathway
CDK9, in partnership with its regulatory cyclin T1 subunit, forms the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a pivotal role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in transcriptional elongation. By phosphorylating the C-terminal domain of RNAPII, P-TEFb enables the transcription of various genes, including those encoding for key cancer-driving proteins like MYC and MCL-1. The inhibition of CDK9 disrupts this process, leading to a rapid decrease in the levels of these crucial oncoproteins and subsequent cancer cell apoptosis.
Caption: The CDK9 signaling pathway, illustrating the role of the P-TEFb complex in promoting transcriptional elongation and the mechanism of CDK9 inhibitors.
Experimental Corner: In Vivo Study Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental protocols for in vivo xenograft studies with CDK9 inhibitors, based on the available literature.
General Xenograft Model Workflow
Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate the efficacy of CDK9 inhibitors.
Detailed Methodologies
AZD4573 in AML Xenograft Model [1]
-
Cell Line: MV-4-11 human AML cells.
-
Animal Model: Not specified, but likely immunodeficient mice (e.g., NOD/SCID).
-
Cell Implantation: Subcutaneous injection of cancer cells.
-
Drug Formulation and Administration: AZD4573 administered via intraperitoneal (IP) injection.
-
Dosing Schedule: 15 mg/kg, administered twice daily with a 2-hour interval between doses, for two consecutive days, followed by a five-day break.
-
Efficacy Assessment: Tumor volume measured regularly.
-
Toxicity Assessment: Body weight monitored.
KB-0742 in TNBC Patient-Derived Xenograft (PDX) Model [4]
-
Animal Model: Not specified, but typically immunodeficient mice for PDX models.
-
Tumor Implantation: Subcutaneous implantation of patient-derived tumor fragments.
-
Drug Formulation and Administration: KB-0742 administered orally (PO).
-
Dosing Schedule: 60 mg/kg, administered daily for three consecutive days, followed by a four-day break, for up to four weeks.
-
Efficacy Assessment: Tumor growth inhibition measured.
-
Pharmacodynamic Assessment: Levels of pSER2 in RNAPII and MYC protein in tumor samples analyzed.
Voruciclib in KRAS-Mutant Cancer Xenograft Models [7]
-
Cell Lines: KRAS-mutant human cancer cell lines.
-
Animal Model: Murine xenograft models.
-
Efficacy Assessment: Inhibition of tumor growth.
-
Combination Studies: Evaluated in combination with KRAS G12C inhibitors.
Concluding Remarks
The preclinical in vivo data for AZD4573, KB-0742, and Voruciclib demonstrate promising anti-tumor activity across a range of hematological and solid tumor models. All three inhibitors effectively modulate the CDK9 pathway, leading to the downregulation of key oncogenic drivers and induction of apoptosis.
While a definitive head-to-head comparison is not yet available from a single, controlled in vivo study, the compiled data suggest that each of these agents holds significant therapeutic potential. AZD4573 has shown profound and sustained regressions in AML models. KB-0742 demonstrates efficacy in MYC-amplified solid tumors, a patient population with high unmet need. Voruciclib exhibits both single-agent activity and synergistic potential with other targeted therapies.
The choice of inhibitor for further clinical development will likely depend on the specific cancer type, the underlying genetic drivers, and the safety profile of each compound. Future clinical trial data will be crucial in elucidating the comparative efficacy and safety of these next-generation CDK9 inhibitors and their ultimate place in the oncology treatment landscape.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. AZD4573 [openinnovation.astrazeneca.com]
- 4. tempus.com [tempus.com]
- 5. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | KRON Stock News [stocktitan.net]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. litestrategy.com [litestrategy.com]
- 9. ashpublications.org [ashpublications.org]
Validating JSH-150 On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic methods to validate the on-target effects of JSH-150, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We present supporting experimental data, detailed protocols for key validation experiments, and diagrams to illustrate critical pathways and workflows. The primary goal of on-target validation is to confirm that the observed biological effects of a compound are a direct result of its interaction with the intended target. Genetic approaches, such as CRISPR-Cas9 knockout and siRNA knockdown, are indispensable tools for this purpose, as they allow for the specific removal or reduction of the target protein, thereby enabling a direct comparison with the pharmacological inhibition.
This compound: A Potent and Selective CDK9 Inhibitor
This compound has been identified as a potent CDK9 inhibitor with an IC50 of 1 nM in biochemical assays.[1][2] It demonstrates exceptional selectivity, being 300-10,000 fold more selective for CDK9 over other CDK family members and exhibiting high selectivity against a broader panel of 468 kinases.[1][3][4] Its mechanism of action involves the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which subsequently suppresses the expression of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][4]
Comparative Analysis of CDK9 Inhibitors
To contextualize the performance of this compound, it is compared here with other known CDK9 inhibitors. The data highlights its high potency and selectivity profile.
| Inhibitor | Target(s) | CDK9 IC50 | Selectivity Profile | Key Features |
| This compound | CDK9 | 1 nM[1][2] | ~300-10,000-fold selective over other CDKs; High selectivity over 468 kinases[3][4] | Highly potent and selective; Good in vivo PK/PD profile[1][4] |
| AZD4573 | CDK9 | < 4 nM[3] | Highly selective CDK9 inhibitor | Induces apoptosis in a broad range of hematological cancer cell lines[3][5] |
| NVP-2 | CDK9 | < 0.514 nM[3] | >700-fold selective over DYRK1B; Good kinome selectivity[3] | Structurally similar to this compound; Potent anti-proliferative effects[3] |
| AT7519 | CDK2, CDK9 | Potent inhibitor of several CDKs | Pan-CDK inhibitor activity | Advanced to Phase II clinical trials[3] |
| R-Roscovitine | CDK2, CDK7, CDK9 | Potent against CDK2, 7, 9 | Multi-CDK inhibitor | First CDK inhibitor to enter clinical trials[3][5] |
CDK9 Signaling Pathway and this compound's Mechanism of Action
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (p-TEFb).[5] This complex is recruited to gene promoters and phosphorylates the Serine 2 residue of the RNA Pol II C-terminal domain. This phosphorylation event is a critical switch that allows the polymerase to transition from promoter-proximal pausing to productive transcriptional elongation. This process is essential for the expression of genes with short-lived mRNA and protein products, including key survival proteins (MCL-1) and oncogenes (c-Myc). By inhibiting CDK9, this compound blocks this crucial step, leading to the rapid depletion of these proteins and inducing apoptosis in cancer cells.
Caption: The CDK9 signaling pathway and the inhibitory action of this compound.
Genetic Approaches for On-Target Validation
The central principle of genetic target validation is that the phenotype induced by a genetic perturbation of the target (e.g., knockout or knockdown) should mirror the phenotype caused by the selective inhibitor. Furthermore, in a system where the target has been genetically removed, a truly on-target inhibitor should have a significantly diminished or no effect.
CRISPR-Cas9 Mediated Knockout
CRISPR-Cas9 technology allows for the permanent knockout (KO) of the CDK9 gene, creating a clean system to test the specificity of this compound. If this compound's anti-proliferative effects are mediated by CDK9, then CDK9-KO cells should be largely resistant to the drug.
Caption: Experimental workflow for CRISPR-Cas9 based validation of this compound.
siRNA-Mediated Knockdown
Short interfering RNA (siRNA) offers a transient but effective method to reduce the expression of CDK9. This approach is often faster than generating stable KO cell lines. A successful on-target validation would show that cells treated with CDK9-targeting siRNA exhibit reduced sensitivity to this compound compared to cells treated with a non-targeting control siRNA.
Caption: Experimental workflow for siRNA-based validation of this compound.
Expected Outcomes of Genetic Validation
The following table summarizes the expected results from experiments designed to validate the on-target effects of this compound.
| Cell Line / Condition | Treatment | CDK9 Protein Level | p-RNA Pol II (Ser2) Level | Apoptosis Rate | Interpretation |
| Wild-Type (WT) | DMSO (Vehicle) | High | High | Baseline | Normal cell function. |
| Wild-Type (WT) | This compound | High | Low | High | This compound inhibits CDK9, reduces phosphorylation, and induces apoptosis. |
| CDK9 Knockout (KO) | DMSO (Vehicle) | Absent | Low | Moderate/High | Genetic loss of CDK9 phenocopies inhibitor effect. |
| CDK9 Knockout (KO) | This compound | Absent | Low | Moderate/High (No significant change vs. DMSO) | This compound has no additional effect, confirming CDK9 is the primary target. |
| Control siRNA | This compound | High | Low | High | This compound effect is intact in control cells. |
| CDK9 siRNA | This compound | Low | Low | Moderate (Reduced vs. Control siRNA + this compound) | Knockdown of CDK9 confers resistance to this compound, confirming on-target effect. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CDK9
-
gRNA Design : Design at least two unique gRNAs targeting early exons of the CDK9 gene using a validated online tool.
-
Vector Construction : Clone the designed gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Cell Transfection/Transduction : Transfect or transduce the target cancer cell line (e.g., MV4-11 leukemia cells) with the Cas9/gRNA plasmid.
-
Selection and Clonal Isolation : Select transfected cells using an appropriate marker (e.g., puromycin). Isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to grow clonal populations.
-
Knockout Validation :
-
Western Blot : Screen individual clones for the complete absence of CDK9 protein expression.
-
Sanger Sequencing : Sequence the genomic region targeted by the gRNA to confirm the presence of frameshift-inducing insertions/deletions (indels).
-
-
Phenotypic Assays :
-
Expand a validated CDK9-KO clone and a wild-type control clone.
-
Seed cells and treat with a dose range of this compound for 48-72 hours.
-
Measure cell viability using a CellTiter-Glo assay.
-
Measure apoptosis using Annexin V/PI staining followed by flow cytometry.
-
Perform western blotting to assess downstream markers like p-RNA Pol II (Ser2), MCL-1, and c-Myc.
-
Protocol 2: siRNA-Mediated Knockdown of CDK9
-
siRNA Preparation : Obtain at least two validated siRNAs targeting different sequences of CDK9 mRNA and a non-targeting control siRNA.
-
Transfection :
-
Seed target cells (e.g., MV4-11) in 6-well plates.
-
Transfect cells with 20-50 pmol of siRNA per well using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.[6]
-
-
Incubation : Incubate the cells for 48-72 hours post-transfection to allow for mRNA degradation and protein depletion.[6]
-
Knockdown Validation :
-
qRT-PCR : Harvest RNA at 24-48 hours to confirm knockdown at the mRNA level.
-
Western Blot : Lyse cells at 48-72 hours to confirm the reduction of CDK9 protein. Use GAPDH or β-Actin as a loading control.[6]
-
-
Inhibitor Treatment and Phenotypic Assays :
-
After 24 hours of transfection, re-plate the cells and treat with this compound or DMSO for an additional 48 hours.
-
Perform cell viability and apoptosis assays as described in the CRISPR protocol to compare the sensitivity between CDK9-siRNA and control-siRNA treated cells.
-
Protocol 3: Western Blot Analysis for Target Engagement
-
Cell Treatment : Treat cells (e.g., MV4-11, HL-60) with varying concentrations of this compound or DMSO for 2-6 hours.[1][7]
-
Lysis : Wash cells with ice-cold 1x PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-CDK9, anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II, anti-MCL-1, anti-c-Myc, and anti-GAPDH.[1][7]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal and Safe Handling of JSH-150: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like JSH-150, a highly selective CDK9 inhibitor, are paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance on the safe operational use and disposal of this compound, ensuring that its valuable role in research does not come at the cost of safety or compliance.
Essential Safety and Logistical Information
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] Its high potency necessitates careful handling to avoid accidental exposure. The following tables summarize the key safety and physicochemical properties of this compound.
Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃ClN₆O₂S | [3][4] |
| Molecular Weight | 505.08 g/mol | [3][4] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [2][3][5] |
| Storage | Store powder at -20°C for the long term. | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | Description | Recommended PPE |
| Acute Toxicity | The toxicological properties have not been thoroughly investigated. Assume the compound is hazardous upon ingestion, inhalation, or skin contact. | Lab coat, safety glasses with side shields, chemical-resistant gloves (e.g., nitrile). |
| Irritation | May cause skin, eye, and respiratory tract irritation. | Use in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | The environmental impact has not been fully evaluated. Avoid release into the environment. | Follow proper disposal procedures to prevent environmental contamination. |
Experimental Workflow for Handling and Disposal of this compound
The following diagram outlines a typical experimental workflow, from receiving and preparing this compound to the final disposal of waste. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Caption: Experimental workflow for this compound from receipt to disposal.
Step-by-Step Disposal Procedures
Proper disposal of this compound and associated waste is critical. The primary principle is to treat all materials that have come into contact with this compound as hazardous waste.
1. Unused and Expired this compound:
-
Solid this compound: Should be disposed of in its original container or a clearly labeled, sealed container as solid chemical waste.
-
This compound Solutions: Solutions of this compound should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
2. Contaminated Labware:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be collected in a designated, sealed hazardous waste bag or container for solid chemical waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Reusable Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a solvent in which this compound is soluble (e.g., DMSO), followed by a wash with an appropriate detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
3. Liquid Waste:
-
All aqueous and solvent-based solutions containing this compound from experiments should be collected as hazardous liquid waste.
-
Ensure the waste container is properly labeled with the chemical name and concentration.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
This compound and the CDK9 Signaling Pathway
This compound is a potent inhibitor of CDK9, a kinase that plays a crucial role in the regulation of transcription.[1][2][3] CDK9 is a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[6] This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a key step in releasing it from promoter-proximal pausing and allowing for productive transcript elongation.[7][8] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a blockage of transcription, particularly of genes with short-lived mRNA, including many oncogenes.[2][3] This mechanism underlies its potential as an anti-cancer agent.
Caption: this compound inhibits the CDK9 signaling pathway, blocking transcriptional elongation.
By adhering to these safety and disposal protocols, researchers can confidently and safely utilize this compound in their critical work, advancing scientific discovery while maintaining a commitment to safety and environmental responsibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CDK | TargetMol [targetmol.com]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
